This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family, specifically designed to control annual and perennial grass weeds in broadleaf crops. The compound exhibits stereoisomerism with a chiral center in its molecular structure, and only the (R)-enantiomer is used in commercial formulations due to its significantly higher herbicidal activity. As a fatty acid synthesis inhibitor, this compound targets the acetyl-CoA carboxylase (ACCase) enzyme, disrupting lipid biosynthesis in susceptible plants and leading to their eventual death. First introduced circa 1991, it has gained regulatory approval in multiple jurisdictions, including the European Union where its approval extends until February 28, 2027. With the increasing global focus on environmental impact assessment of pesticides, understanding the fate and ecotoxicological profile of this compound has become essential for regulatory compliance and environmental safety assurance [1].
The environmental behavior of this compound is fundamentally governed by its intrinsic physicochemical properties, which influence its distribution, persistence, and bioavailability in various environmental compartments. The compound presents as an off-white colored powder at room temperature with a melting point of 66.3°C and decomposes before boiling. Its low aqueous solubility (0.63 mg/L at 20°C and pH 7) coupled with high lipophilicity (log P of 4.78) suggests potential for adsorption to organic matter and bioaccumulation, though its actual environmental persistence is moderated by several degradation pathways. The molecular structure contains a quinoxaline ring system with a chlorine substituent that influences both its biological activity and environmental transformation patterns [1].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Chemical name | 2-isopropylideneaminooxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate | - | [1] |
| CAS RN | 111479-05-1 | - | [1] |
| Molecular formula | C₂₂H₂₂ClN₃O₅ | - | [1] |
| Molecular mass | 443.88 g/mol | - | [1] |
| Water solubility | 0.63 mg/L | 20°C, pH 7 | [1] [2] |
| Vapor pressure | 4.39 × 10⁻⁷ mPa | 20°C | [2] |
| Octanol-water partition coefficient (log P) | 4.78 | 20°C, pH 7 | [1] [2] |
| Melting point | 66.3°C | - | [1] |
The soil adsorption behavior of this compound has been systematically investigated across five different agricultural soils in China, revealing critical insights into its potential for mobility and groundwater contamination. Adsorption equilibrium is reached within 24 hours, with adsorption rates ranging between 46.98% and 57.76% at an initial concentration of 5 mg/L. The Elovich kinetic model best describes the adsorption kinetics (R² = 0.9882–0.9940), while the Freundlich isotherm model provides the optimal fit for adsorption characteristics (R² = 0.9748–0.9885), indicating heterogeneous adsorption surfaces with multilayer coverage. Studies have demonstrated that increasing calcium ion (Ca²⁺) concentration enhances this compound adsorption, likely through cation bridging mechanisms in soils with higher clay content [2].
Mobility assessments using both soil thin-layer chromatography and soil column leaching tests consistently classify this compound as a pesticide with weak migration ability. The Rf values (retardation factor) range from 0.076 to 0.123 across different soil types, with the lowest values observed in soils with higher organic matter and clay content. In soil column leaching experiments, this compound was not detected in leachates and remained exclusively in the 0-5 cm soil layer, indicating minimal potential for groundwater contamination under normal application conditions. This limited mobility is attributed to the compound's strong adsorption to soil components, particularly in soils with higher organic matter content and cation exchange capacity [2].
Table 2: Adsorption and Mobility Parameters of this compound in Different Soils
| Soil Type | pH | Organic Matter (%) | CEC (cmol(+)/kg) | Adsorption Rate (%) | Rf Value |
|---|---|---|---|---|---|
| BS ginseng soil | 6.20 | 4.6 | 20.38 | 53.42 | 0.089 |
| SX paddy soil | 6.10 | 3.79 | 17.0 | 50.27 | 0.103 |
| CC black soil | 7.43 | 3.36 | 27.3 | 57.76 | 0.076 |
| LF fluvo-aquic soil | 8.54 | 1.71 | 19.8 | 46.98 | 0.123 |
| CS red loam | 4.54 | 0.82 | 19.2 | 48.65 | 0.117 |
This compound undergoes relatively rapid degradation in soil environments, with half-lives ranging from 1.41 to 7.75 days across different soil types under controlled conditions. The degradation rate follows the order: LF fluvo-aquic soil (T₁/₂ = 1.41 d) > CS red loam (T₁/₂ = 2.76 d) > SX paddy soil (T₁/₂ = 3.52 d) > CC black soil (T₁/₂ = 5.74 d) > BS ginseng soil (T₁/₂ = 7.75 d). Among various environmental factors affecting degradation, temperature exerts the most significant influence, followed by soil moisture and microbial activity. The relatively short half-lives across all soil types qualify this compound as a readily degradable pesticide in most agricultural environments, which reduces concerns about long-term accumulation. However, the variation in degradation rates highlights the importance of site-specific risk assessments that account for local soil characteristics and climatic conditions [2].
Photodegradation represents a significant transformation pathway for this compound in aquatic environments, particularly under UV irradiation. Recent studies utilizing a low-pressure mercury lamp (253.7 nm) as a light source have identified five primary photoproducts formed through various mechanisms, including rearrangement, cracking reactions, dechlorination, and light-induced redox reactions. The photodegradation process is influenced by several water quality parameters, with metal ions such as Fe³⁺, Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, and Ni²⁺ generally exhibiting inhibitory effects that intensify with increasing concentration. Interestingly, the pH of aqueous solutions demonstrates no significant impact on photodegradation rate, while nitrate ions (NO₃⁻) show complex concentration-dependent effects, with low concentrations (0.5-2 mmol/L) having weak inhibitory effects and higher concentrations (4 mmol/L) significantly extending degradation half-lives [3].
The identification of multiple transformation products necessitates consideration of their potential ecological effects, as some pesticide degradation products can exhibit equal or greater toxicity than the parent compound. The elucidation of this compound's photodegradation pathways provides crucial insights for environmental risk assessment and supports the development of mitigation strategies in aquatic systems where the herbicide may be introduced through runoff or spray drift [3].
The ecotoxicological profile of this compound has been evaluated across multiple taxonomic groups, revealing moderate toxicity alerts for various aquatic and terrestrial organisms. According to the Pesticide Properties Database, this compound triggers moderate ecotoxicity alerts for multiple groups including birds (chronic), fish (acute and chronic), daphnia (acute and chronic), bees (acute oral), and earthworms (acute and chronic). Additionally, it raises moderate human health alerts for chronic mammalian toxicity, possible carcinogenicity, and genotoxicity. The herbicide is classified under Resistance Group A/1 according to HRAC and WSSA classification systems, targeting acetyl-CoA carboxylase. Documented resistance has been reported in species including Alopecurus myosuroides, Brachiaria plantaginea, and Eleusine indica, highlighting the importance of resistance management strategies when incorporating this compound into weed control programs [1].
It is noteworthy that recent research on acute fish toxicity testing in pesticide risk assessment has questioned the continued necessity of these tests for all substances, with studies indicating that for only approximately 0.89% of pesticidal active substances does acute fish toxicity remain the driver in environmental risk assessment. This evolving perspective aligns with the 3Rs principle (replacement, reduction, refinement) in animal testing and may influence future regulatory requirements for fish toxicity data [4].
Table 3: Ecotoxicity Profile of this compound
| Organism/Group | Test Type | Endpoint | Alert Level |
|---|---|---|---|
| Birds | Chronic | Moderate | Moderate |
| Fish | Acute | Moderate | Moderate |
| Fish | Chronic | Moderate | Moderate |
| Daphnia | Acute | Moderate | Moderate |
| Daphnia | Chronic | Moderate | Moderate |
| Bees | Acute oral | Moderate | Moderate |
| Earthworms | Acute | Moderate | Moderate |
| Earthworms | Chronic | Moderate | Moderate |
| Mammals | Chronic toxicity | Moderate | Moderate |
| Mammals | Carcinogenicity | Possible | Moderate |
| Mammals | Genotoxicity | Positive | Moderate |
Adsorption experiments should follow the OECD Test Guideline 106 framework, utilizing the oscillatory equilibrium method to determine optimal soil-solution ratios. The standard protocol involves:
Soil thin-layer chromatography and soil column leaching tests provide complementary approaches for evaluating this compound mobility:
Thin-layer chromatography protocol:
Soil column leaching protocol:
Soil degradation studies should investigate the separate and combined effects of critical environmental factors:
Standard soil degradation protocol:
Factor-specific investigations:
This compound undergoes complex transformation in the environment through multiple pathways, with photodegradation representing a particularly significant process in aquatic systems. Recent research has identified five primary photoproducts formed under UV irradiation (253.7 nm), resulting from four distinct reaction mechanisms: rearrangement, cracking reactions, dechlorination, and light-induced redox reactions. The transformation pathway begins with the absorption of photon energy by the quinoxaline ring system, followed by specific bond cleavages and molecular rearrangements that yield increasingly degradated products. Understanding these pathways is essential for comprehensive risk assessment, as transformation products may exhibit different toxicity and environmental behavior compared to the parent compound [3].
The following diagram illustrates the major photodegradation pathways of this compound in aqueous systems under UV irradiation:
Figure 1: Primary photodegradation pathways of this compound in aqueous systems under UV irradiation, identifying five transformation products through four distinct reaction mechanisms [3].
The transformation begins with direct photolysis of the parent this compound molecule, leading to three primary pathways: (1) rearrangement reactions that modify the quinoxaline-phenoxy linkage; (2) cracking reactions that cleave the ester bond; and (3) dechlorination reactions that remove the chlorine substituent from the quinoxaline ring. These primary transformation products then undergo secondary transformations through various processes including oxidation and further structural rearrangements, ultimately yielding a suite of degradation products with altered chemical properties and potentially different ecotoxicological profiles. This pathway visualization provides researchers with a systematic framework for identifying transformation products during environmental monitoring and emphasizes the importance of considering both parent compound and degradation products in comprehensive risk assessments [3].
This compound is currently approved under EC Regulation 1107/2009 with an inclusion expiry date of 28 February 2027. The dossier rapporteurs are Austria and Estonia, and it is not listed as a Candidate for Substitution in the EU. The substance is approved in numerous EU member states including Austria, Belgium, Bulgaria, Cyprus, Czech Republic, Germany, Denmark, Estonia, Greece, Spain, Finland, France, Croatia, Hungary, Ireland, Italy, Lithuania, Luxembourg, Latvia, Poland, Portugal, Romania, Sweden, Slovenia, and Slovakia. It is also used in Australia and other non-EU countries [1].
From a regulatory perspective, this compound has been identified as a "forever chemical" based on Rule 11 criteria, which classifies pesticide active ingredients as environmentally persistent when sediment DT₅₀ ≥ 90 days, water phase DT₅₀ ≥ 90 days, or field DT₅₀ ≥ 60 days. This classification warrants particular attention in environmental monitoring programs and may influence future regulatory decisions. The Pesticide Hazard Tricolour (PHT) system assigns moderate alerts for environmental fate, ecotoxicity, and human health endpoints, though it is important to note that these hazard alerts do not account for usage patterns or exposure, thus representing hazard rather than risk characterization [1].
In the context of cumulative risk assessment, this compound has not been included in the established Cumulative Assessment Groups (CAGs) for pesticides affecting the nervous system. This suggests that based on current evidence, it does not share common modes of action with other pesticides known to cause cumulative effects on acetylcholinesterase inhibition, functional alterations of motor/sensory/autonomic divisions, or histological neuropathological changes in neural tissues [5].
This compound presents a complex environmental profile characterized by strong soil adsorption, limited mobility, and relatively rapid degradation in most agricultural soils, which generally reduces concerns about groundwater contamination and long-term persistence. However, its classification as a "forever chemical" based on persistence criteria, coupled with moderate ecotoxicity across multiple taxonomic groups, necessitates careful environmental monitoring and adherence to approved application guidelines. The identification of multiple transformation products through photodegradation pathways further underscores the importance of considering both parent compound and degradation products in comprehensive risk assessments.
Several research gaps merit attention in future studies:
The following table summarizes the key solubility and related properties of this compound, which are critical for understanding its environmental behavior and formulation.
| Property | Value | Conditions / Notes | Data Source |
|---|---|---|---|
| Water Solubility | 0.63 mg L⁻¹ | 20 °C, pH 7 | EU regulatory database [1] |
| Solubility in Organic Solvents | 500,000 mg L⁻¹ | Acetone | EU regulatory database [1] |
| 100,000 mg L⁻¹ | Chloroform | AGRITOX dataset [1] | |
| 76,000 mg L⁻¹ | Methanol | EU regulatory database [1] | |
| 500,000 mg L⁻¹ | Toluene | EU regulatory database [1] | |
| Octanol-Water Partition Coefficient (Log P) | 4.78 | 20 °C, pH 7; indicates high lipophilicity | Scientific study [2] |
| Vapour Pressure | 4.39 × 10⁻⁷ mPa | 20 °C | Scientific study [2] |
The very low water solubility and high solubility in organic solvents classify this compound as a highly hydrophobic compound. Its high log P value suggests a strong potential to adsorb to soil organic matter, which is consistent with the observed weak mobility in studies [2].
For researchers needing to replicate studies or develop analytical methods, here is a detailed protocol from a 2023 study that investigated the adsorption, mobility, and degradation of this compound in various soils [2].
Sample Preparation
Liquid-Liquid Partitioning
Clean-up and Analysis
This method reported recovery rates of 87.56-107.61% for this compound from water and soil samples, demonstrating good reliability [2].
This compound undergoes transformation in the environment. The diagram below, generated using DOT language, illustrates its primary degradation pathway in soil and its relationship to the active herbicide moiety.
The diagram shows that this compound, itself a precursor, rapidly hydrolyzes in soil to form the herbicidally active quizalofop acid, which is the molecule that actually inhibits the ACCase enzyme in target plants [3] [1].
The table below summarizes the key quantitative data on the environmental fate of propaquizafop, which are critical for assessing its persistence.
| Parameter | Value | Conditions / Notes | Source |
|---|---|---|---|
| Water Solubility (pH 7) | 0.63 mg/L | 20°C; classified as "Low" | [1] |
| Soil Adsorption (Koc) | 46.98 - 57.76% | Five Chinese soils; high adsorption | [2] |
| Soil Mobility (Rf) | 0.076 - 0.123 | Classified as "weak migration ability" | [2] |
| Lab Soil Half-life (DT₅₀) | 1.41 - 7.75 days | Five different soils; "readily degradable" in lab conditions | [2] |
| Field Soil Half-life (DT₅₀) | ≥ 60 days | Criteria for "persistent" and "forever chemical" classification | [1] |
| Water Photolysis Half-life | 22.85 hours | Under sunlight; studied with low-pressure mercury lamp | [3] |
To ensure the reproducibility of data, here are the methodologies from key studies.
This study investigated the non-target environmental behavior of this compound in five agricultural soils in China [2].
This study focused on the degradation of this compound in water under light irradiation [3].
The classification of this compound as persistent stems from the application of formal regulatory criteria to field degradation data, despite what laboratory studies might suggest. The following diagram illustrates the logical pathway and key evidence for this assessment.
This assessment integrates data from multiple studies. While laboratory conditions show rapid degradation [2], the official classification based on field data takes precedence for regulatory purposes [1]. Supporting evidence like high soil adsorption [2] and complex transformation pathways [3] provides a fuller picture of its environmental behavior.
| Aspect | Details |
|---|---|
| Carcinogenicity | Hepatocarcinogenic in rats; considered a Possible Carcinogen [1]. |
| Proposed Mode of Action (MoA) | PPARα (Peroxisome Proliferator-Activated Receptor alpha) activation, a pathway considered to have low relevance to humans [2]. |
| Chronic Toxicity | Classified as having moderate chronic toxicity to mammals [1]. |
| Genotoxicity | Considered to have genotoxic potential [1]. |
The most detailed information comes from a 2018 study that investigated the hepatocarcinogenic mode of action of propaquizafop in rats [2].
Proposed PPARα-mediated hepatocarcinogenic mode of action for this compound in rats.
The provided data indicates that this compound is a rodent carcinogen via a PPARα-mediated mode of action not considered relevant to humans. The available information is sufficient for a high-level risk assessment but lacks the full detail for a comprehensive whitepaper.
The environmental behavior of propaquizafop in soil is characterized by strong adsorption and limited mobility, which reduces its leaching potential but can lead to persistence in topsoil [1] [2].
The table below summarizes key findings from adsorption and mobility studies in five different Chinese agricultural soils [1] [2].
| Parameter | Findings and Values | Experimental Model/Notes |
|---|---|---|
| Adsorption Rate | 46.98% to 57.76% (at 5 mg L⁻¹ initial conc.) | Oscillatory equilibrium method (OECD 106) [1]. |
| Kinetic Model | Elovich model (R²: 0.9882-0.9940) | Best fit, indicating heterogeneous adsorption surfaces [1]. |
| Isothermal Model | Freundlich model (R²: 0.9748-0.9885) | Best fit for adsorption characteristics [1]. |
| Migration (Rf) | 0.076 to 0.123 (Soil Thin-Layer Chromatography) | Rf < 0.3 indicates very weak mobility [1] [2]. |
| Column Leaching | Not detected in leachate; retained in 0-5 cm soil layer | Confirms low leaching potential to groundwater [1] [2]. |
Experimental Protocol: Adsorption Test (OECD 106)
This compound is readily degradable in soil, with half-lives varying significantly based on soil type and environmental conditions [1] [2].
| Soil Type | Degradation Half-Life (Days) |
|---|---|
| LF fluvo-aquic soil | 1.41 |
| CS red loam | 2.76 |
| SX paddy soil | 3.52 |
| CC black soil | 5.74 |
| BS ginseng soil | 7.75 |
The degradation rate is influenced by soil moisture, microorganisms, and temperature, which was found to have the greatest influence [1] [2]. In soils, this compound can degrade to its metabolite, quizalofop-p [3].
Photolysis is a significant degradation pathway for this compound in aqueous environments, with its rate influenced by various water constituents [4].
A 2024 study using a 20 W low-pressure mercury lamp (253.7 nm) investigated the photolysis of this compound in water [4]. The following table summarizes the effects of different factors:
| Factor | Effect on Photodegradation |
|---|---|
| Solution pH | No significant effect (p < 0.05) [4]. |
| Nitrate (NO₃⁻) | Weak inhibition at low concentrations (0.5-2 mmol/L); significant inhibition at 4 mmol/L [4]. |
| Fe³⁺ | Inhibitory effect, stronger at low concentrations (0.5, 1 mmol/L) and weaker at high concentrations (2, 4 mmol/L) [4]. |
| Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, Ni²⁺ | Increasing inhibition as metal ion concentration increases [4]. |
Experimental Protocol: Photodegradation in Water
The environmental degradation of this compound proceeds through several interconnected pathways, leading to multiple transformation products.
Proposed environmental degradation pathways of this compound, showing both biotic/abiotic routes and major transformation products.
The primary pathways include [4] [3]:
The strong adsorption and low mobility of this compound reduce its potential for groundwater contamination. However, its persistence in topsoil and transformation into various products necessitate consideration of its overall environmental impact.
The table below summarizes the core regulatory information for propaquizafop.
| Aspect | Status / Value | Source & Notes |
|---|---|---|
| EU Approval Status | Approved | [1] |
| EU Approval Expiry Date | 28 February 2027 | [1] |
| EU Candidate for Substitution | No | [1] |
| Current CLH Consultation | Open until 2 January 2026 | ECHA seeking comments on harmonized classification & labeling (CLH) [2] |
| Dossier Rapporteurs | Austria / Estonia | [1] |
Beyond the core approval, a significant regulatory development is in progress:
The regulatory assessment of this compound is informed by extensive research into its mode of action (MOA). Studies indicate that the liver tumors observed in rodents are likely not relevant to human risk.
The following diagram illustrates the key events in the rodent-specific mode of action.
PPARα-mediated key events leading to liver tumors in rodents are not plausible in humans due to quantitative differences in pathway biology [4] [5].
For a comprehensive safety profile, the environmental fate and physicochemical properties of this compound are summarized below.
| Property | Value / Description | Details |
|---|---|---|
| Water Solubility | 0.63 mg/L (at 20°C, pH 7) | Low [1] |
| Herbicide Mode of Action | Acetyl CoA carboxylase (ACCase) inhibitor | HRAC Group 1 (A); disrupts fatty acid biosynthesis [1] |
| Environmental Persistence | Classified as a "Forever Chemical" | Based on regulatory persistence criteria (e.g., field DT₅₀ ≥ 60 days) [1] |
| Photodegradation | Forms multiple transformation products | Degrades in water under UV light via pathways including rearrangement, dechlorination, and redox reactions [6] |
This compound is a selective, post-emergence herbicide classified as an aryloxyphenoxypropionate (FOP). It specifically targets acetyl-Coenzyme A carboxylase (ACCase), a key enzyme in fatty acid biosynthesis within grass weeds. This inhibition disrupts lipid formation, leading to plant death. Introduced circa 1991, it is used to control annual and perennial grass weeds in broad-leaf crops such as sugarbeet, oilseed rape, soybeans, and various vegetables and fruits. Its primary mode of action is systemic, being absorbed through foliage and roots with translaminar movement. Notably, it exhibits stereoisomerism due to a chiral center in its molecular structure, with only the (R)-enantiomer demonstrating significant herbicidal activity in commercial formulations [1].
This compound's physical state is described as colourless-to-brown crystals or an off-white coloured powder in its pure form [2] [1]. Commercial formulations are often available as emulsifiable concentrates, which may alter physical and toxicological properties due to the presence of carrier solvents [2].
Table 1: Summary of Key Physical-Chemical Properties of this compound
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| CAS Registry Number | 111479-05-1 | [2] [1] [3] | |
| Molecular Formula | C₂₂H₂₂ClN₃O₅ | [2] [1] [3] | |
| Molecular Mass | 443.9 g/mol | 443.88 g/mol | [2] [1] |
| Physical State | Colourless-to-brown crystals / Off-white powder | Pure substance | [2] [1] |
| Melting Point | 62 - 64 °C 66.3 °C | Different testing methodologies/purity | [2] [1] | | Boiling Point | Decomposes before boiling | | [1] | | Degradation Point | 260 °C | | [1] | | Density | 1.3 (Relative to water = 1) | | [2] | | Vapour Pressure | negligible | at 20°C | [2] | | Solubility in Water | 0.06 g/100mL (very poor) 0.63 mg/L (at 20°C, pH 7) | Different units (g/100mL vs mg/L) | [2] [1] | | Octanol-Water Partition Coefficient (log Pow) | 4.6 | at 20°C | [2] |
This compound demonstrates high solubility in various organic solvents, which is relevant for formulation development.
Table 2: Solubility of this compound in Organic Solvents at 20°C
| Solvent | Solubility (mg L⁻¹) |
|---|---|
| Acetone | 500,000 |
| Toluene | 500,000 |
| Chloroform | 100,000 |
| Methanol | 76,000 |
Source: AERU Pesticide Properties Database [1]
A key intermediate in the production of this compound is 2-isopropylidene amino ethoxy-ethanol. A modern preparation method addresses limitations of older synthetic routes that used highly hazardous and explosive oxirane, required long reaction times (>10 hours), and resulted in low yields (~50%) [4].
Experimental Protocol [4]:
This method is noted for its shorter reaction time, absence of wastewater production, and the efficient recycling of DMF and raw materials, making it an environmentally favorable and cost-effective process [4].
The following diagram illustrates the experimental workflow for the synthesis of this key intermediate:
Synthesis Workflow for 2-Isopropylidene Amino Ethoxy-Ethanol
The complete production of this compound is a multi-step synthesis beginning with 2,6-dichloroquinoxaline as the core starting material. This compound undergoes sequential reactions with several reagents, including acetone, hydroxylamine hydrochloride, ethylene oxide, hydrochloride, hydroquinone, thionyl chloride, and formamide, to build the complex molecular structure of the final herbicide product [1].
This compound is stable under normal storage conditions but poses a risk of decomposition under extreme conditions. When burned, it decomposes to produce toxic and corrosive fumes, including hydrogen chloride (HCl) and nitrogen oxides (NOₓ) [2].
The substance is classified as very toxic to aquatic life and has the potential to cause long-lasting effects in aquatic environments [2]. It is considered a "forever chemical" due to its environmental persistence, with a degradation half-life (DT₅₀) in field conditions exceeding 60 days [1].
Table 3: Environmental Fate and Ecotoxicity Profile
| Parameter | Assessment | Details |
|---|---|---|
| Persistence | Moderately Persistent | GUS: Transition state; Field DT₅₀ >= 60 days [1]. |
| Mobility | Moderately Mobile | Drainflow: Moderately mobile [1]. |
| Aquatic Toxicity | Very Toxic | Very toxic to aquatic organisms with long-lasting effects [2] [1]. |
| General Ecotoxicity | Moderate Alert | Moderate chronic toxicity to birds, fish, Daphnia, bees, and earthworms [1]. |
| Energy of Production | 561 MJ per kg | Equivalent to approx. 38.7 kg CO₂e [1]. |
This compound belongs to Herbicide Resistance Class A (HRAC) and Group 1 (WSSA). It inhibits the ACCase enzyme, which is critical for plant lipid biosynthesis. However, extensive and repeated use has led to the evolution of resistant weed biotypes globally [1] [5].
The development of resistance necessitates ongoing research into weed biology and resistance mechanisms to ensure sustainable agricultural practices and the continued efficacy of herbicide tools [6] [5].
Propaquizafop functions as a systemic post-emergence herbicide, absorbed by foliage and roots and translocated within the plant [1]. Its core mechanism involves the inhibition of acetyl-CoA carboxylase (ACCase), a key biotin-dependent enzyme (EC 6.4.1.2) in the fatty acid biosynthesis pathway [1] [2].
Continuous use of ACCase-inhibiting herbicides imposes strong selective pressure, leading to evolved resistance in weed populations. A primary mechanism is Target-Site Resistance (TSR), caused by specific point mutations in the ACCase gene that reduce herbicide binding. The table below summarizes key mutations conferring cross-resistance to this compound and other ACCase inhibitors.
| Mutation | Resistant Species | Evidence of Cross-Resistance to this compound | Location |
|---|---|---|---|
| Ile-1781-Leu | Black-grass (Alopecurus myosuroides) | Confirmed cross-resistance [4] | Ireland |
| Ile-1781-Leu | Johnsongrass (Sorghum halepense) | Confirmed cross-resistance [5] | Greece |
| Trp-2027-Cys | Southern Crabgrass (Digitaria ciliaris) | Resistance to metamifop; suspected cross-resistance to other Group 1 herbicides [6] | China |
These mutations, particularly Ile-1781-Leu, change the enzyme's three-dimensional structure at the herbicide binding site, reducing the binding affinity of this compound and other FOP and DIM herbicides while often preserving the enzyme's catalytic function [4] [5].
To fully characterize herbicide resistance, researchers employ integrated phenotypic and genotypic assays.
This is the standard method for confirming resistance and determining its level.
This identifies specific DNA sequence mutations.
The logical workflow for identifying and confirming resistance integrates these protocols, as shown in the following diagram:
Inhibition of ACCase is also a validated therapeutic strategy for metabolic diseases in humans. The following pipeline drugs highlight this application:
| Drug Candidate | Company | Indication | Development Stage |
|---|---|---|---|
| Firsocostat | Gilead Sciences | Non-alcoholic steatohepatitis (NASH) / Non-alcoholic fatty liver disease (NAFLD) | Phase 2 [7] |
| Clesacostat | Pfizer | Non-alcoholic steatohepatitis (NASH) / Non-alcoholic fatty liver disease (NAFLD) | Phase 2 [7] |
In this context, ACCase inhibitors work by reducing hepatic de novo lipogenesis (the creation of new fat in the liver), a key driver of disease pathology in NASH/NAFLD [7]. Research has also shown that ACC inhibition can restore cellular functions, such as microtubule dynamics and reduce proinflammatory signaling in models of cystic fibrosis, suggesting potential anti-inflammatory applications [8].
The evidence on this compound and ACCase inhibition yields several critical insights:
| Parameter | Result / Value | Experimental Conditions & Notes |
|---|---|---|
| Adsorption Rate | 46.98% - 57.76% [1] | Initial concentration of 5 mg L⁻¹; equilibrium reached within 24 h [1]. |
| Best-Fit Kinetic Model | Elovich Model [1] | R² values between 0.9882 and 0.9940 [1]. |
| Best-Fit Isothermal Model | Freundlich Model [1] | R² values between 0.9748 and 0.9885 [1]. |
| Mobility (Soil TLC) - Rf | 0.076 - 0.123 [1] | Soil thin-layer chromatography; values indicate very low/negligible mobility [1]. |
| Mobility (Column Leaching) | Not detected in leachate [1] | Found only in the 0-5 cm top soil layer; classified as a non-mobile pesticide [1]. |
The degradation of propaquizafop is rapid and influenced by environmental factors. The half-lives in the five studied soils, in order from fastest to slowest degradation, were [1]:
| Soil Type | Degradation Half-life (Days) |
|---|---|
| LF fluvo-aquic soil | 1.41 |
| CS red loam | 2.76 |
| SX paddy soil | 3.52 |
| CC black soil | 5.74 |
| BS ginseng soil | 7.75 |
Among the environmental factors tested (soil moisture, incubation temperature, and microorganisms), temperature had the greatest influence on the degradation rate [1].
The following diagram illustrates the workflow for key experiments in the adsorption, mobility, and degradation study.
Experimental workflow for this compound environmental fate [1]
Hydrolysis, the breakdown of a substance in water, is a key process influencing propaquizafop's persistence in aquatic environments. The data indicates that its hydrolysis is highly dependent on the pH of the water.
Table 1: Hydrolysis Kinetics of this compound in Aqueous Solutions [1]
| pH Value | Degradation Half-life (Days) | Relative Degradation Rate |
|---|---|---|
| 4 (Acidic) | 49.349 - 50.171 | Slow |
| 7 (Neutral) | 71.673 - 75.258 | Slowest |
| 9 (Alkaline) | 1.663 - 2.762 | Fastest |
Key Findings:
Detailed Experimental Protocol for Hydrolysis [1]:
Photolysis, or chemical breakdown by light, is another critical degradation pathway. Laboratory studies using UV light have clarified this process and the factors that affect it.
Table 2: Effect of Various Factors on Photolysis of this compound in Water [1]
| Factor | Concentration Range | Effect on Photolysis |
|---|---|---|
| Solution pH | 4, 7, 9 | No significant effect |
| Nitrate (NO₃⁻) | 0.5 - 2 mmol/L | Weak inhibitory effect |
| 4 mmol/L | Strong inhibitory effect (significantly longer half-life) | |
| Ferric Ion (Fe³⁺) | 0.5 - 1 mmol/L | Strong inhibitory effect |
| 2 - 4 mmol/L | Weaker inhibitory effect | |
| Divalent Metal Ions (Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, Ni²⁺) | 0.5 - 4 mmol/L | Inhibitory effect, strengthening with increasing concentration |
Key Findings:
Detailed Experimental Protocol for Photolysis [1]:
Understanding the breakdown pathway is crucial for assessing environmental impact.
Photodegradation Pathway [1]: Under UV light, this compound undergoes several simultaneous reactions, leading to at least five identified transformation products. The primary mechanisms include:
The diagram below illustrates the relationship between the parent compound and its primary metabolite, quizalofop-p, which is common across multiple degradation environments.
This compound degradation pathway to key metabolites.
Key Metabolites:
Reliable detection and quantification are fundamental to these studies. The following methods have been successfully employed:
Table 3: Common Analytical Methods for this compound in Environmental Samples [1] [3] [2]
| Analyte | Sample Matrix | Extraction Method | Analysis Instrument | Key Parameters |
|---|---|---|---|---|
| This compound | Water | SPE or QuEChERS (ACN, salt) | HPLC-UV | Column: C18; Detection: 230 nm [3] |
| This compound & Metabolites | Water, Soil | QuEChERS (ACN, 0.2% FA, NaCl) | LC-QTOF-MS / UHPLC-Orbitrap-MS | High-resolution mass accuracy for identification [1] [2] |
To fully understand the relevance of hydrolysis and photolysis, it's helpful to view them as part of this compound's overall journey in the environment, particularly in comparison to its behavior in soil.
Overview of this compound's environmental fate and key processes.
Contrast with Soil Degradation: While this compound can be persistent in water (especially at neutral pH), it degrades rapidly in soil, with half-lives ranging from 1.41 to 7.75 days across five different Chinese agricultural soils [3]. This is primarily due to microbial activity. Temperature is the most influential factor on its degradation rate in soil [3]. Furthermore, this compound is highly adsorbed to soil particles and has very low mobility, meaning it is unlikely to leach into groundwater [3].
Propaquizafop is a selective post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops. Its global market shows robust growth, driven by the demand for efficient and selective weed control solutions.
| Region | Market Characteristics and Growth Drivers |
|---|---|
| Global | The global this compound herbicide market was valued at USD 352.7 million in 2024 and is projected to reach USD 598.2 million by 2033, growing at a CAGR of 5.9% [1]. |
| North America | Holds the largest market share (>35%), driven by a developed agricultural sector, early adoption of advanced crop protection chemicals, and use in large-scale grain and oilseed cultivation [2]. |
| Asia Pacific | Projected to be the fastest-growing market (CAGR >8.5%), fueled by agricultural intensification in China and India, and government investments in modernizing farming [2]. |
| Latin America, MEA | Witnessing gradual uptake with significant growth potential due to expanding agricultural activities and a focus on food security [2]. |
| Application Segment | Key Details and Target Crops |
|---|---|
| Cereals & Grains | The largest application segment; used in wheat, rice, barley, and maize [1]. |
| Oilseeds & Pulses | A major segment for crops like soybean, sunflower, canola, and various pulses [1]. |
| Fruits & Vegetables | A smaller but steadily growing segment for high-value crops like tomatoes, peppers, and cucumbers [1]. |
| Formulations | Dominated by Emulsifiable Concentrate (EC) and advancing Suspension Concentrate (SC) formulations [1]. |
Understanding the environmental fate of this compound is crucial for assessing its ecological impact. The following table summarizes key findings from a study on its behavior in five different agricultural soils in China [3].
| Parameter | Findings / Value | Experimental Details |
|---|---|---|
| Water Solubility | 0.63 mg/L at 20°C | Standard measurement [3]. |
| Adsorption Capacity | 46.98% - 57.76% | Kinetic Model: Best fit by the Elovich model (R²: 0.9882-0.9940). Isothermal Model: Best fit by the Freundlich model (R²: 0.9748-0.9885). Method: OECD 106 guideline, oscillatory equilibrium method [3]. |
| Mobility (Rf value) | 0.076 - 0.123 | Method: Soil thin-layer chromatography. Interpretation: Rf < 0.3 indicates very low mobility [3]. |
| Leaching Potential | Not detected in leachate; remained in 0-5 cm topsoil layer | Method: Soil column leaching test [3]. |
| Degradation (Half-life T₁/₂) | 1.41 - 7.75 days (varies by soil) | Fastest in LF fluvo-aquic soil (T₁/₂=1.41 d), slowest in BS ginseng soil (T₁/₂=7.75 d). Influencing Factors: Temperature had the greatest influence on degradation rate, more than soil moisture or microorganisms [3]. |
Research has evaluated the impact of this compound on the primary photosynthetic processes of Musk mallow (Malva moschata), a non-target perennial plant often found in pastures [4].
The workflow below summarizes the experimental protocol for this study.
Experimental workflow for assessing herbicide impact on plant photosynthesis [4]
Advanced multi-residue methods are essential for monitoring pesticide exposure in the environment. A 2025 study developed a simple, fast, and cost-effective method for quantifying up to 83 current-use pesticides (CUPs) in small samples of flowers, pollen, and individual bees [5].
The compound is currently under regulatory review in the European Union.
This compound is a selective herbicide belonging to the aryloxyphenoxypropionate (APP) family [1]. It is used as a post-emergence treatment to control annual and perennial grass weeds in broad-leaved crops such as soybeans, sunflowers, potatoes, and rape [2] [3]. As an ACCase (acetyl-CoA carboxylase) inhibitor, it disrupts fatty acid synthesis in target plants [1]. Understanding its residue levels and behavior in the soil is crucial for environmental monitoring and agronomic management.
The following section details a specific and validated method for the extraction and determination of this compound residues in soil samples [2].
The entire procedure, from sample preparation to instrumental analysis, can be visualized as follows:
The analysis is performed under the following conditions [2]:
This method has been rigorously validated to ensure accuracy and reliability for soil analysis [2].
Table 1: Method validation parameters for this compound in soil.
| Parameter | Result | Details |
|---|---|---|
| Linear Range | 1 - 200 µg/kg | Good linearity with R² ≥ 0.99 [4]. |
| Recovery | 87.56 - 103.56% | Spiked at 1, 5, and 10 µg/g levels in soil [2]. |
| Precision (RSD) | 1.83 - 6.37% | Relative Standard Deviation for recovery tests [2]. |
| Limit of Quantification (LOQ) | ~1 µg/kg (soil) | Estimated from spiking levels and recovery data [2]. |
Understanding the fate of this compound in the environment is critical for risk assessment. The table below summarizes its adsorption, mobility, and degradation characteristics in various agricultural soils.
Table 2: Environmental behavior and properties of this compound in soil.
| Property/Behavior | Findings | Experimental Conditions |
|---|---|---|
| Adsorption | 46.98 - 57.76% adsorbed at 5 mg/L [2]. | Five Chinese soils; best fit by Elovich kinetic and Freundlich isotherm models [2]. |
| Mobility | Soil Thin-Layer Chromatography (TLC): Rf = 0.076-0.123 [2]. Column Leaching: Not detected in leachate; retained in 0-5 cm top layer [2]. | Classified as a pesticide with weak migration ability [2]. | | Degradation | Half-life (T₁/₂): 1.41 - 7.75 days [2]. | Fast degradation in five soils; most influenced by temperature [2]. | | Water Solubility | 0.63 mg/L at 20°C [2]. | -- | | log P (Octanol-Water) | 4.78 [2]. | Indicates high lipophilicity. |
For laboratories with advanced instrumentation, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or high-resolution mass spectrometers (e.g., Orbitrap) offer superior sensitivity and selectivity for this compound analysis, especially in complex matrices [5] [6].
Regarding regulation, this compound is often regulated as part of the "quizalofop" group. The residue definition for enforcement in food and feed is typically defined as the sum of quizalofop, its salts, its esters (including this compound) and its conjugates, expressed as quizalofop [7]. This is important to consider when setting up analytical methods for regulatory compliance.
This compound is a selective aryloxyphenoxypropionate herbicide used for post-emergence control of grass weeds in various broad-leaved crops. With the chemical name 2-(Propan-2-ylideneamino)oxyethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate and molecular formula C₂₂H₂₂ClN₃O₅, this compound has a molecular weight of 443.88 g/mol and CAS registry number 111479-05-1 [1]. This compound is typically analyzed at trace levels in environmental and food matrices, requiring highly sensitive and selective analytical methods. The maximum residue limits (MRLs) for pesticides in food commodities are strictly regulated worldwide to ensure consumer safety, with monitoring laboratories requiring robust multiresidue methods capable of detecting numerous pesticides simultaneously [2].
Liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF) offers significant advantages for pesticide residue analysis, particularly for non-target screening and retrospective analysis [3]. The high mass resolution and accuracy provided by QTOF instruments enable unambiguous identification of pesticides based on accurate mass measurements of both precursor and fragment ions. This technical approach is particularly valuable for this compound analysis, as it provides confident identification through exact mass measurements and fragmentation pattern analysis, which is essential for regulatory compliance and research applications [2] [1].
Table 1: Chemical properties of this compound
| Property | Description |
|---|---|
| CAS Registry Number | 111479-05-1 |
| Chemical Name | 2-(Propan-2-ylideneamino)oxyethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
| Molecular Formula | C₂₂H₂₂ClN₃O₅ |
| Molecular Weight | 443.88 g/mol |
| Purity Specifications | >99.0% (HPLC) |
| Product Format | Neat standard |
| Storage Conditions | Refrigerator (2-8°C) |
| Shelf Life | 24 months |
| Ionization Mode | ESI-positive |
| Theoretical [M+H]+⁺ | 444.1551 m/z |
This compound is commercially available as a high-purity reference standard (>99.0% by HPLC) suitable for calibration, method development, and validation studies [1]. The compound is typically supplied in neat format and should be stored under refrigeration (2-8°C) to maintain stability throughout its 24-month shelf life. For analytical applications, this compound is particularly amenable to LC-ESI-MS analysis in positive ionization mode due to its molecular structure containing nitrogen atoms that readily protonate. The accurate mass of the protonated molecule [M+H]⁺ is theoretically calculated as 444.1551 m/z, which serves as the primary ion for identification and quantification in QTOF analyses [2].
For the analysis of this compound in complex matrices such as cereal grains, legumes, or environmental samples, effective extraction is crucial for obtaining accurate and reproducible results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been successfully validated for pesticide residues in various matrices and is recommended for this compound extraction [2] [3]. The specific procedure involves:
Matrix co-extractives can cause significant interference in LC-MS analysis; therefore, a cleanup step is recommended. For this compound, a dispersive solid-phase extraction (d-SPE) approach using a combination of sorbents effectively removes interferences:
This cleanup procedure effectively removes various matrix interferents including fatty acids, organic acids, and pigments, while maintaining high recovery rates for this compound and other pesticides with similar physicochemical properties [2].
Optimal chromatographic separation of this compound from matrix interferences and other pesticides is achieved using the following conditions:
The addition of ammonium acetate to both mobile phases enhances ionization efficiency in ESI mode and improves chromatographic peak shape for this compound. The relatively shallow gradient provides adequate separation from co-extracted matrix components and other pesticides that might cause ion suppression or interference.
Table 2: LC-ESI-QTOF parameters for this compound analysis
| Parameter | Setting |
|---|---|
| Mass Analyzer | Quadrupole Time-of-Flight |
| Ionization Mode | Electrospray Ionization (ESI) positive |
| Acquisition Mode | Full-scan MS (TOF-MS) and data-independent acquisition (DIA) with MS/MS |
| Mass Range | 50-1200 m/z |
| Source Temperature | 120°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/h |
| Cone Gas Flow | 50 L/h |
| Cone Voltage | 20-40 V (compound optimized) |
| Collision Energy (MS/MS) | Low energy (6 eV) and high energy (ramp 20-40 eV) |
| Reference Mass Compound | Leucine-enkephalin (m/z 556.2771) or similar |
| Mass Accuracy | <5 ppm RMS |
| Resolution | >20,000 FWHM |
The QTOF instrument should be operated in full-scan high-resolution mode with simultaneous data-independent acquisition (DIA) of MS/MS spectra [2]. This approach enables both quantification using the exact mass of the precursor ion and confirmation based on fragment ions, all in a single injection. Mass accuracy should be maintained throughout the analysis by using a reference lock mass compound (e.g., leucine-enkephalin at m/z 556.2771) introduced via a lockspray interface [2]. The instrument must be calibrated across the entire mass range before analysis to ensure high mass accuracy (<5 ppm), which is critical for unambiguous identification of this compound and its potential metabolites.
Method validation for this compound analysis should follow established guidelines to ensure reliability, accuracy, and precision for its intended application. Based on validated methods for pesticide residues in food matrices using LC-QTOF, the following performance characteristics should be demonstrated:
Table 3: Method validation parameters for this compound
| Validation Parameter | Performance Criteria |
|---|---|
| Calibration Range | 0.001-0.1 μg/mL |
| Linearity (R²) | >0.990 |
| Trueness (Recovery %) | 70-120% |
| Intra-day Precision (RSD%) | <16% |
| Inter-day Precision (RSD%) | <24% |
| Method Quantification Limit | 0.01 mg/kg |
| Matrix Effects | -30% to +30% |
| Retention Time Stability | <2% RSD |
| Mass Accuracy | <5 ppm |
For this compound analysis in cereal grains and legumes at a spiked level of 0.01 mg/kg, the method should demonstrate acceptable trueness (70-120% recovery) with precision below 16% and 24% for intra-day and inter-day measurements, respectively [2]. Method quantification limits of 30-240 pg/m³ have been achieved for pesticides in air samples using similar LC-QTOF methods, demonstrating the high sensitivity achievable with this technology [3].
Matrix effects should be evaluated by comparing the analytical response of this compound in matrix-matched standards to those in pure solvent. If significant matrix effects are observed (±30%), quantification should be performed using matrix-matched calibration standards or the standard addition method to ensure accurate results [2] [3].
Confident identification of this compound requires meeting specific criteria based on high-resolution mass spectrometry:
The data-independent acquisition mode in QTOF instruments provides fragment ion information without pre-selection of precursor ions, enabling unambiguous confirmation of this compound identity [2]. This approach is particularly valuable for non-target screening and retrospective analysis, as the full-scan data contains information on all ionizable compounds in the sample.
Quantification of this compound should be performed using the extracted ion chromatogram (XIC) of the precursor ion [M+H]⁺ with a narrow mass extraction window (typically ±0.02 Da). A matrix-matched calibration curve is recommended to compensate for matrix effects, with concentrations covering the expected range in samples [2]. For trace analysis, a weighting factor of 1/x is typically applied to achieve better accuracy at lower concentrations.
Diagram 1: Analytical workflow for this compound analysis using LC-ESI-QTOF
Diagram 2: Confirmation criteria workflow for this compound identification
The described LC-ESI-QTOF method for this compound analysis is suitable for various applications, including:
For regulatory analysis, the method fulfills identification criteria established by organizations such as the European Union SANTE/11312/2021 guideline, which requires high-resolution mass spectrometry data with mass accuracy <5 ppm and at least two fragment ions for confirmation [2]. The capability of LC-QTOF to perform retrospective analysis is particularly valuable for investigating potential non-target pesticides or transformation products without re-injecting samples [2] [3].
Proper quality control measures should include the analysis of procedural blanks, recovery samples, and continuing calibration verification standards throughout the analytical sequence to ensure data reliability.
LC-ESI-QTOF provides a powerful analytical platform for the determination of this compound in various matrices, combining sensitive quantification with unambiguous confirmation through high-resolution mass measurements. The method offers excellent performance characteristics with sufficient sensitivity to meet regulatory limits, while the full-scan data acquisition enables retrospective analysis without sample re-injection. The protocols described in this application note provide a robust framework for implementing this compound analysis in laboratory practice, supporting food safety monitoring, environmental assessment, and research applications.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, pioneered for food analysis, has been innovatively adapted for monitoring pesticides in environmental air samples [1]. This protocol describes the optimization and validation of analytical methods for determining This compound and other pesticides in the particulate and gaseous phases of air, a critical application for assessing environmental and human exposure in agricultural regions [1].
The tables below summarize the key parameters for the sampling, extraction, and analysis of this compound in air.
Table 1: Air Sampling and Extraction Configuration
| Parameter | Specification |
|---|---|
| Sampling Technique | Active air sampling with high-volume air samplers [1] |
| Sampling Media | Glass-fibre filters (GFFs) for particulate phase; PUF/XAD-2 columns for gaseous phase [1] |
| Extraction Method (GFF) | QuEChERS extraction with acetonitrile [1] |
| Extraction Method (PUF/XAD-2) | Cold-column extraction with dichloromethane [1] |
| Internal Standards | Isotope-labelled standards (e.g., metalaxyl-D3, tebuconazole-D6) [1] |
Table 2: Instrumental Analysis Parameters
| Parameter | LC/ESI-QTOF | GC/EI-MS/MS |
|---|---|---|
| Application | Suitable for more polar, thermally labile compounds | Suitable for less polar, volatile compounds |
| Ionization Mode | Electrospray Ionization (ESI) | Electron Impact (EI) [1] |
| Mass Analyzer | Quadrupole Time-of-Flight | Tandem Mass Spectrometry [1] |
| Quantitative Performance | High-resolution accurate mass measurement | Relies on MRM transitions and retention times |
The following diagram illustrates the complete experimental workflow, from sample collection to instrumental analysis:
This protocol provides a reliable, validated method for determining trace levels of this compound in air samples. The combination of QuEChERS extraction for the particulate phase and comprehensive instrumental analysis allows for sensitive and accurate monitoring, which is essential for environmental and human exposure assessment.
The search results indicate that quizalofop-P-ethyl is a Group 1 herbicide (acetyl-CoA carboxylase or ACCase inhibitor) [1]. It is often formulated with other active ingredients to broaden the spectrum of weed control.
Table: Example of a Quizalofop-P-ethyl Combination Product
| Product Name | Active Ingredients (Herbicide Groups) | Labeled Crops | Key Application Timing |
|---|---|---|---|
| Zalo [1] | quizalofop-P-ethyl (Group 1) + glufosinate ammonium (Group 10) | Glufosinate-resistant soybeans and canola | Postemergence (Soybeans: up to R1 stage; Canola: up to 14 days before flowering) |
Since the specific data for propaquizafop is unavailable, here is a generalized structure that researchers can use as a template to organize experimental protocols once data is sourced from other channels, such as product labels or primary scientific literature.
1. Title and Overview
2. Summary of Application Rates (Hypothetical Framework) This table structure can be used to compile quantitative data once found.
Table: Summary of Application Parameters
| Parameter | Experimental Rate Range | Notes / Conditions |
|---|---|---|
| Application Rate | Data required | e.g., g ai/ha or fl oz/A |
| Water Volume | Data required | e.g., 20-100 gallons per acre |
| Growth Stage | Data required | e.g., Apply from 1-2 leaf stage up to stem elongation |
| Adjuvants | Data required | e.g., Requires crop oil concentrate (1% v/v) |
3. Detailed Experimental Protocol This section would detail the methodology for a key experiment, such as a dose-response assay.
The following diagram outlines the logical flow of a typical herbicide efficacy trial, from setup to data analysis.
Analysis of Propaquizafop in Gaseous and Particulate Phases of Ambient Air Using GC-MS/MS and LC-QTOF
This compound is a selective herbicide used for post-emergence control of grasses in broad-leaved crops. As an aryloxyphenoxypropionate, it can enter the atmosphere through spray drift and volatilization after application [1] [2]. Monitoring its presence in both the particulate and gaseous phases of air is crucial for assessing environmental transport and human exposure. This application note describes a detailed protocol adapted from a validated method for the determination of over 300 pesticides in air [1]. The method employs active high-volume sampling, optimized extraction techniques (QuEChERS for particulates and cold-column extraction for the gaseous phase), and analysis with complementary mass spectrometry techniques.
The extraction workflow for the two phases is distinct, as summarized below.
Table 1: Optimized Extraction Methods for Airborne Pesticides
| Parameter | Particulate Phase (GFF) | Gaseous Phase (PUF/XAD-2) |
|---|---|---|
| Extraction Method | QuEChERS | Cold-column Extraction |
| Extraction Solvent | Acetonitrile [1] | Dichloromethane [1] |
| Key Steps | 1. Spike with internal standard. 2. Extract with solvent. 3. Add salts (MgSO₄, NaOAc) for partitioning. 4. Shake & centrifuge. 5. Clean supernatant with d-SPE (PSA, C18, MgSO₄). 6. Filter before analysis [1]. | 1. Spike with internal standard. 2. Soak the column in solvent at room temperature. 3. Elute the solvent. 4. Concentrate the extract under a gentle nitrogen stream. 5. Reconstitute in a compatible injection solvent [1]. | | Key Advantage | Quick, easy, cost-effective, reduced solvent use [1]. | Effective for volatile and semi-volatile compounds. |
This compound can be determined using two complementary techniques. The choice may depend on its specific behavior and the laboratory's instrumentation.
Table 2: Instrumental Analysis Parameters
| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Electrospray Ionization-Time-of-Flight MS (LC/ESI-QTOF) |
|---|---|---|
| Ionization Mode | Electron Impact (EI) [1] | Electrospray Ionization (ESI) [1] |
| Sample Introduction | Thermal desorption of GC-injector [1] | Liquid injection [1] |
| Chromatography | Non-polar or mid-polar GC column (e.g., 30 m x 0.25 mm, 0.25 µm film) [1] | Reverse-phase C18 LC column [1] |
| Mass Analysis | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity [1] | Accurate mass measurement for quantitative and confirmatory analysis [1] |
| Suitability | Well-suited for volatile and thermally stable pesticides [1]. Ideal for targeted analysis. | Capable of detecting a wider range of pesticides, including more polar compounds and metabolites. Enables retrospective analysis [1]. |
The adapted method should be validated for this compound. The parent method reported the following performance for its scope of pesticides [1]:
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
This protocol provides a reliable path for determining this compound in air. Key considerations include:
The detailed protocol outlined in this application note, adapted from a validated multi-residue method, is fit-for-purpose for the determination of this compound in both the gaseous and particulate phases of ambient air. The method's high sensitivity, with quantification limits in the picogram per cubic meter range, makes it suitable for monitoring environmental concentrations in agricultural regions.
Introduction Propaquizafop is a selective herbicide used for post-emergence control of annual and perennial grasses in broad-leaf crops. Understanding its adsorption and mobility in soil is critical for assessing its environmental fate, including potential for groundwater contamination and off-target effects. This document details a standardized protocol for evaluating the mobility of this compound in various soils using Thin-Layer Chromatography (TLC), based on a recent laboratory study [1].
1. Materials and Methods
1.1. Reagents and Equipment
1.2. Soil Collection and Preparation
The table below summarizes the properties of the soils used in the foundational study [1].
| Soil Type | pH | Organic Matter (%) | CEC (cmol(+)/kg) | Clay (%) | Silt (%) | Sand (%) |
|---|---|---|---|---|---|---|
| BS Ginseng Soil | 6.20 | 4.60 | 20.38 | 21.28 | 44.86 | 33.96 |
| SX Paddy Soil | 6.10 | 3.79 | 17.00 | 29.20 | 67.60 | 3.20 |
| CC Black Soil | 7.43 | 3.36 | 27.30 | 39.20 | 41.80 | 19.00 |
| LF Fluvo–aquic Soil | 8.54 | 1.71 | 19.80 | 40.30 | 45.00 | 14.70 |
| CS Red Loam | 4.54 | 0.82 | 19.20 | 44.40 | 34.00 | 21.60 |
1.3. Soil Thin-Layer Chromatography (TLC) Protocol This section describes the core experimental workflow, which is also visualized in the diagram below.
2. Results, Data Analysis & Interpretation
2.1. Expected Rf Values and Mobility Classification The Rf values obtained from the TLC test determine the mobility classification of the herbicide. The following table presents the results from the foundational study [1].
| Soil Type | Mean Rf Value | Mobility Classification |
|---|---|---|
| BS Ginseng Soil | 0.076 | Very Low |
| SX Paddy Soil | 0.101 | Very Low |
| CC Black Soil | 0.123 | Very Low |
| LF Fluvo–aquic Soil | 0.098 | Very Low |
| CS Red Loam | 0.119 | Very Low |
2.2. Interpretation of Results
3. Analytical Validation To ensure the reliability of the data, the analytical method for quantifying this compound was validated [1]:
4. Troubleshooting and Notes
The soil TLC protocol confirms that This compound has very low mobility across a range of soil types, suggesting a low potential for leaching into groundwater under standard use conditions [1]. Its adsorption is influenced by soil properties and cation content. Researchers should consider these factors when assessing the environmental fate and application guidelines for this compound in specific agricultural settings.
Chemical Profile & Mode of Action this compound is a selective, post-emergence herbicide of the aryloxyphenoxypropionate (FOP) group. It is a systemic herbicide absorbed by foliage and roots, translocating throughout the plant. Its primary mode of action is the inhibition of the acetyl-Coenzyme A carboxylase (ACCase) enzyme, which disrupts fatty acid biosynthesis and lipid formation, ultimately leading to plant death [1] [2]. It is particularly effective against annual and perennial grass weeds [3].
Key Factors Influencing Efficacy and Selectivity The interaction between temperature, application timing, and crop stage is critical for achieving effective weed control while minimizing damage to susceptible crops.
The table below consolidates key physical, chemical, and environmental data for this compound.
| Property | Value / Description | Reference |
|---|---|---|
| Water Solubility (at 20°C, pH 7) | 0.63 mg/L | [1] [3] |
| Octanol-Water Partition Coefficient (log P) | 4.78 | [3] |
| Soil Adsorption | 46.98 - 57.76% (across 5 soil types) | [3] |
| Soil Mobility (Rf) | 0.076 - 0.123 (indicating weak mobility) | [3] |
| Soil Degradation Half-life (DT₅₀) | 1.41 - 7.75 days (varies by soil type) | [3] |
| Vapor Pressure (at 20°C) | 4.39 × 10⁻⁷ mPa | [3] |
For researchers aiming to evaluate this compound under controlled conditions, the following protocols from recent studies can be adopted.
1. Protocol for Glasshouse Dose-Response Assays This protocol is used to quantify the severity of herbicide resistance in weed populations [2].
2. Protocol for Assessing Environmental Fate in Soil This protocol outlines methods to study the adsorption and degradation of this compound in various soils [3].
The following diagram integrates the key factors for planning a successful application of this compound.
This compound is a selective systemic herbicide belonging to the aryloxyphenoxypropionate (FOP) family of ACCase inhibitors. It is primarily utilized for post-emergence control of grass weeds in broadleaf crops, with applications in various agricultural systems including oilseed rape, beans, and soybeans. As an ACCase inhibitor, this compound targets the acetyl-CoA carboxylase enzyme in sensitive grass weeds, disrupting fatty acid synthesis and ultimately leading to plant mortality. Its systemic action allows for translocation throughout the plant, ensuring effective control of both exposed tissues and growing points.
The chemical structure of this compound features an optically active carbon atom, with the R-enantiomer possessing the highest herbicidal activity. Commercial formulations are typically available as emulsifiable concentrates (EC) containing 100 g L⁻¹ of active ingredient. Understanding the proper use patterns, adjuvant requirements, and compatibility characteristics of this compound is essential for maximizing herbicidal efficacy while minimizing potential resistance development. Recent studies indicate that resistance management is a critical consideration, with cross-resistance patterns emerging among ACCase inhibitors in various weed species [1].
This compound demonstrates selective toxicity primarily toward grass species while exhibiting relative safety in most broadleaf crops. This selectivity is attributed to differential metabolism and the presence of sensitive vs. insensitive forms of the ACCase enzyme between monocots and dicots. The herbicide is characterized by its rapid absorption through leaf surfaces, with translocation occurring via both phloem and xylem tissues. Under standard conditions, this compound undergoes microbial degradation in soil, with half-life varying based on soil type, moisture, and temperature conditions.
The physicochemical properties of this compound contribute to its formulation characteristics and field performance:
This compound is commercially available in several formulation types, with emulsifiable concentrates (EC) being most prevalent. These typically contain 100 g L⁻¹ of active ingredient along with built-in safeners and compatibilizing agents. The EC formulations are designed to form stable emulsions when added to spray tanks, ensuring uniform coverage and consistent performance. Recent developments include pre-mixed combinations with other herbicide modes of action to broaden the weed control spectrum and mitigate resistance development [2] [3].
Table 1: Commercial Formulation Types and Characteristics
| Formulation Type | Active Ingredient Concentration | Additional Components | Application Considerations |
|---|---|---|---|
| Emulsifiable Concentrate (EC) | 100 g L⁻¹ | Solvents, emulsifiers | Requires agitation in spray tank |
| Suspension Concentrate (SC) | Varies by manufacturer | Dispersing agents, antifoam agents | Minimal phytotoxicity risk |
| Ready-to-Use Mixtures | Varies by combination partner | Multiple active ingredients | Broad-spectrum weed control |
Adjuvants are critical components in this compound applications, enhancing herbicide performance through various mechanisms. The methylated rapeseed oil adjuvant Adigor EC (47% w/w) has been specifically documented for use with this compound and other ACCase inhibitors at application rates of 1% v/v [1]. The selection of appropriate adjuvants depends on multiple factors including water quality, environmental conditions, and target weed species.
The primary functions of adjuvants in this compound applications include:
Research and field experience have established clear recommendations for adjuvant use with this compound:
Table 2: Adjuvant Recommendations for this compound Applications
| Adjuvant Type | Recommended Rate | Primary Benefit | Optimal Use Conditions |
|---|---|---|---|
| Methylated Seed Oil | 0.5-1.0% v/v | Enhanced penetration | Low humidity, mature weeds |
| Organosilicone Surfactant | 0.1-0.25% v/v | Improved spreading | Hard-to-wet surfaces |
| Crop Oil Concentrate | 0.5-1.0% v/v | Cost-effective enhancement | Normal conditions |
| Acidifying Agent | As needed for pH 5-6 | Chemical stability | Alkaline water sources |
Application timing is critical for achieving optimal efficacy with this compound. Weeds should be treated at early growth stages, typically from the 2-leaf stage up to the end of tillering for most annual grasses. Research indicates that application under active growth conditions, with adequate soil moisture and moderate temperatures (15-25°C), significantly enhances performance. The standard application volume for this compound is 200 L ha⁻¹, delivered through flat fan nozzles at appropriate pressures to ensure complete coverage without excessive drift [1].
The standard protocol for this compound application involves:
Researchers evaluating this compound efficacy should follow established experimental methodologies to generate comparable, reproducible data. The following protocol is adapted from resistance screening studies [1]:
Plant material preparation:
Growth conditions:
Herbicide application:
Data collection:
Diagram 1: Experimental workflow for this compound efficacy assessment, detailing plant preparation, growth conditions, application parameters, and data collection procedures for resistance screening studies.
Tank mixtures can enhance the utility of this compound by broadening the spectrum of weed control and managing resistance. Research demonstrates that this compound shows particular compatibility with certain other herbicide modes of action. A study investigating this compound interactions in rice production systems found that additive effects predominated when combined with carfentrazone, penoxsulam, saflufenacil, and bentazon for control of weedy rice and barnyardgrass [4]. These combinations can be implemented without significant reduction in this compound efficacy.
The herbicidal mixture of imazethapyr and this compound has been formally patented, demonstrating synergistic effects for controlling grass and broadleaf weeds in leguminous crops such as soybeans, peanuts, and beans [2] [3]. This combination is particularly valuable as it simultaneously targets both ACCase and ALS enzymes, creating a multi-site inhibition approach that delays resistance development.
Certain tank mixture combinations have demonstrated antagonistic effects that can reduce this compound efficacy. Research has identified specific interactions that should be approached with caution:
When utilizing potentially antagonistic mixtures, consider sequential applications rather than tank mixtures, or include additional compatibilizing adjuvants to mitigate interaction effects.
Table 3: Tank Mixture Compatibility of this compound with Other Herbicides
| Herbicide Combination | Interaction Type | Impact on Control | Recommendations |
|---|---|---|---|
| Imazethapyr + this compound | Synergistic | Enhanced broad-spectrum control | Patent-protected mixture for legumes [2] [3] |
| Carfentrazone + this compound | Additive | Broadened control spectrum | Compatible for tank mixing |
| Penoxsulam + this compound | Additive | Extended residual activity | Suitable for complex weed flora |
| Propanil + this compound | Antagonistic | Reduced grass control | Avoid tank mixture; use sequential applications |
| Quinclorac + this compound | Antagonistic | Diminished barnyardgrass control | Include compatibilizer or use separate applications |
| Florpyrauxifen-benzyl + this compound | Antagonistic | Reduced grass efficacy | Sequential application recommended |
Herbicide resistance to ACCase inhibitors represents a significant challenge in weed management programs. Irish studies have documented the first cases of ACCase resistance in Avena fatua (wild oats), with cross-resistance patterns observed across different chemical classes within the ACCase inhibitor group. Research confirmed that wild oat populations exhibited variable cross-resistance to pinoxaden (DEN class), this compound (FOP class), and cycloxydim (DIM class), with resistance factors (RF) ranging from 11.6 to >32 for ED₅₀ values [1].
The resistance patterns observed highlight important considerations for this compound use:
Implementing systematic resistance monitoring is essential for detecting resistance development early and implementing corrective measures. The following protocol provides a framework for resistance surveillance:
Field sampling:
Rapid resistance screening:
Dose-response characterization:
Diagram 2: Resistance monitoring and management workflow, outlining the process from field sampling through resistance confirmation to implementation of management strategies, including key parameters for resistance determination.
This compound remains a valuable tool for grass weed control in broadleaf crops when implemented with appropriate adjuvants and application protocols. The integration of methylated seed oil adjuvants at 0.5-1.0% v/v significantly enhances product performance, particularly under suboptimal application conditions. Recent research confirms that tank mixture compatibility varies considerably, with synergistic interactions observed with imazethapyr but antagonism detected with propanil and quinclorac.
The emerging challenge of ACCase inhibitor resistance necessitates vigilant monitoring and implementation of diversified weed management strategies. Future research directions should focus on developing more precise adjuvant systems tailored to specific environmental conditions, elucidating the mechanisms underlying tank mixture interactions, and establishing resistance mitigation protocols that incorporate non-chemical control methods. As resistance patterns continue to evolve, the strategic use of this compound within integrated weed management systems will be essential for preserving its long-term efficacy.
Soil column leaching studies are critical for understanding the potential of a pesticide to move through soil profiles and contaminate groundwater. The following notes summarize the core findings and experimental approach for propaquizafop.
1. Key Findings on Leaching Potential: A 2023 study investigating the environmental behavior of this compound in five different Chinese soils concluded that the herbicide has very low leaching potential and is classified as a non-leachable pesticide [1].
2. Environmental Significance: The low mobility of this compound, combined with its relatively fast degradation in most tested soils (half-life as short as 1.41 days in fluvo-aquic soil), suggests a lower risk of groundwater contamination compared to more mobile and persistent herbicides [1]. This information is vital for environmental risk assessments and registration processes [1].
The following section provides a step-by-step methodology for the soil column leaching test of this compound, based on the cited research [1].
Table: Analytical Methods for this compound in Soil and Water
| Matrix | Extraction Method | Clean-up | Analysis | Recovery & Precision |
|---|---|---|---|---|
| Soil | 10 mL acetonitrile, 2.5 mL 0.2% FA water; oscillate 30 min; add NaCl, vortex, centrifuge [1]. | Solid-Phase Extraction (SPE) can be used [2]. | HPLC-UV, 230 nm [1]. | Recovery: 87.56–103.56%; RSD < 9.7% [1]. |
| Water (Leachate) | 2 mL acetonitrile, 500 µL 0.2% FA water; vortex; add NaCl, vortex, centrifuge [1]. | Filtration through 0.22 µm organic filter membrane [1]. | HPLC-UV, 230 nm [1]. | Recovery: 87.91–107.61%; RSD: 1.58–5.23% [1]. |
After the leaching process, the soil column should be carefully sectioned into layers (e.g., 0–5 cm, 5–10 cm, 10–15 cm, etc.). Each soil layer must be homogenized and analyzed for this compound residues using the methods described above to determine the depth of penetration [1].
The workflow for the entire soil column leaching test is summarized in the following diagram:
The table below summarizes the core experimental parameters and the definitive results from the this compound leaching study [1].
Table: Soil Column Leaching Test Parameters and Findings for this compound
| Parameter | Description / Value |
|---|---|
| Initial Herbicide Concentration | 5 mg L⁻¹ [1] |
| Soil Types Tested | Ginseng soil, Black soil, Paddy soil, Fluvo-aquic soil, Red loam [1] |
| Detection in Leachate | Not detected in any of the five soils [1] |
| Depth of Penetration | Residues found only in the 0–5 cm soil layer [1] |
| Mobility Classification | Non-leachable / Very low mobility [1] |
| Supporting TLC Data (Rf Range) | 0.076 – 0.123 [1] |
The soil column leaching test is a foundational tool for environmental risk assessment. The protocol outlined here, validated by experimental data, demonstrates a reliable method for evaluating pesticide mobility.
I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any specific step, please feel free to ask.
This compound is an aryloxyphenoxypropionate (FOP) herbicide widely used for grass weed control. Its analysis in complex matrices like soil requires robust extraction and detection methods to understand environmental fate and assess food safety risks [1] [2].
Sample Preparation and Extraction
The cornerstone of sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by a clean-up step to remove co-extracted interferents.
For Soil Samples:
For Water Samples:
Instrumental Analysis
Liquid chromatography coupled to mass spectrometry (LC-MS) is the preferred technique due to its high sensitivity and selectivity.
Liquid Chromatography:
Mass Spectrometry:
The table below summarizes key performance data from published methods.
Table 1: Analytical Performance Data for this compound
| Metric | Value / Range | Matrix | Method | Notes | Source |
|---|---|---|---|---|---|
| Recovery | 87.56% - 103.56% | Soil | QuEChERS, LC-UV | Spiked at 1, 5, 10 µg/g | [1] |
| Recovery | 87.91% - 107.61% | Water | LLE, LC-UV | Spiked at 0.1, 1, 10 mg/L | [1] |
| Half-life (DT₅₀) | 1.41 - 7.75 days | Soil | - | Varies by soil type; see Table 2 | [1] |
| Log P | 4.78 (at 20°C, pH 7) | - | - | Indicates high lipophilicity | [1] |
| Water Solubility | 0.63 mg/L (at 20°C) | - | - | Very low solubility | [1] |
| Adsorption | 46.98% - 57.76% | Soil | Batch equilibrium | Freundlich model best fit | [1] |
Table 2: Degradation Half-Lives of this compound in Different Soils
| Soil Type | Location | Half-life (DT₅₀) |
|---|---|---|
| LF fluvo-aquic soil | Langfang City | 1.41 days |
| CS red loam | Changsha City | 2.76 days |
| SX paddy soil | Shaoxing City | 3.52 days |
| CC black soil | Changchun City | 5.74 days |
| BS ginseng soil | Baishan City | 7.75 days |
Source: [1]. Note: Temperature was identified as the most influential factor on the degradation rate.
This protocol is adapted from methods used in recent studies [1] [2].
Materials and Reagents
Procedure
The following diagram illustrates the logical sequence of the analytical workflow for processing soil samples.
Propaquizafop (IUPAC name: 2-isopropylideneaminooxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate) is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate family used for controlling annual and perennial grasses in various crops. Understanding its presence in atmospheric environments is crucial for assessing human and ecological exposure risks, as pesticides can enter the atmosphere during application via spray drift and volatilization, then undergo transport to non-target areas. This compound possesses relatively low water solubility (0.63 mg/L at 20°C) and a high octanol-water partition coefficient (log P = 4.78), indicating significant hydrophobic character that influences its environmental partitioning behavior [1]. These physicochemical properties suggest potential for adsorption to atmospheric particulates while also maintaining a presence in the gaseous phase, necessitating comprehensive sampling approaches that capture both fractions for accurate exposure assessment.
The analysis of this compound in air samples presents particular methodological challenges due to the need for ultra-trace detection capabilities and the complexity of air matrices that may contain numerous interfering compounds. Existing literature has primarily focused on this compound analysis in food commodities, soil, and water, with limited specific methodology available for air monitoring [2] [1]. This protocol addresses this gap by adapting and validating comprehensive sampling, extraction, and instrumental analysis techniques specifically optimized for this compound determination in air samples. The method builds upon established multiresidue approaches for pesticide analysis in air [3] while incorporating specific modifications to address the unique analytical properties of this compound, particularly its tendency to hydrolyze to quizalofop (free acid form) under certain conditions [2].
Sampling Equipment Setup: Employ high-volume air samplers capable of processing air volumes between 1400-2300 m³ over typical 7-day sampling periods. The samplers should be equipped with both glass-fibre filters (GFFs) for capturing particle-bound pesticides and glass columns containing a sequential arrangement of polyurethane foam (PUF) and XAD-2 resin for retaining gaseous phase compounds [3]. This dual-phase approach is critical as this compound can partition between both atmospheric phases depending on environmental conditions.
Sampling Media Preparation: Prior to field deployment, meticulously clean the PUF/XAD-2 columns in a controlled environment (class 10,000 clean room) using Soxhlet extraction with solvents of varying polarities for 24 hours each. After cleaning, dry the columns using high-purity nitrogen at approximately 1.5 bar pressure to prevent contamination and minimize background interference [3]. GFFs should be thermally treated before use according to established procedures for particulate sampling.
Field Sampling Procedure: Deploy prepared sampling trains in the monitoring area, ensuring proper orientation to avoid precipitation ingress and minimizing disturbance from nearby structures. Record sampling duration, total air volume, and meteorological conditions during the sampling period. Following exposure, carefully seal samples in airtight containers and store at -20°C until extraction to preserve analyte integrity and prevent volatilization losses [3].
Particulate Phase Extraction (GFFs): For the glass-fibre filters containing particle-bound this compound, employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction approach. Add internal standards to the GFFs, then extract using acetonitrile with vigorous shaking. Follow this with a partitioning step using salts (magnesium sulfate and sodium acetate), then employ dispersive SPE cleanup using PSA (primary secondary amine) and C18 sorbents to remove interfering co-extractives [3] [4]. This approach has demonstrated recovery rates of 70-120% for numerous pesticides in air particulate samples [3].
Gaseous Phase Extraction (PUF/XAD-2): For the PUF/XAD-2 columns capturing gaseous phase this compound, utilize cold-column extraction with dichloromethane as the primary solvent [3]. This technique provides efficient desorption of the analyte from the polymeric adsorbents while minimizing the extraction of highly polar interferents. After extraction, concentrate the extracts under a gentle stream of nitrogen and reconstitute in a solvent compatible with subsequent GC-MS/MS analysis.
Extract Processing and Concentration: Following the initial extraction, pass all extracts through 0.2 µm regenerated cellulose syringe filters to remove particulate matter. Carefully concentrate the purified extracts using gentle nitrogen evaporation at room temperature to prevent degradation of the target analyte. Reconstitute the final concentrates in appropriate injection solvents (e.g., hexane or acetone) based on the instrumental analysis method [3] [4].
Table 1: Summary of Sample Extraction Methods for this compound Analysis in Air Samples
| Sample Matrix | Extraction Method | Primary Solvent | Cleanup Approach | Key Advantages |
|---|---|---|---|---|
| GFFs (Particulate) | Modified QuEChERS | Acetonitrile | Dispersive SPE (PSA + C18) | High throughput, minimal solvent usage, effective for wide polarity range |
| PUF/XAD-2 (Gaseous) | Cold-column extraction | Dichloromethane | Limited cleanup required | Efficient for non-polar compounds, maintains analyte integrity |
The extraction workflow for this compound analysis in air samples involves multiple critical stages that must be carefully executed to ensure analyte recovery and minimize interference:
The analysis of this compound in air samples requires careful optimization of GC-MS/MS parameters to achieve the necessary sensitivity and selectivity for detecting this herbicide at trace levels in complex atmospheric matrices. The instrument system should consist of a gas chromatograph equipped with a programmable temperature vaporization (PTV) or standard split/splitless injection port, coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This configuration provides the specific ion transitions needed to distinguish this compound from co-eluting interferences present in air sample extracts [4].
Based on multiresidue pesticide analysis methods validated for similar compounds, the following instrumental conditions are recommended:
GC System: Use a capillary GC equipped with a 30 m × 0.25 mm i.d. × 0.25 μm film thickness low-bleed MS column (e.g., DB-5MS, HP-5MS, or equivalent). Employ ultra-high purity helium (≥99.999%) as the carrier gas at a constant flow rate of 1.0 mL/min. Implement the following temperature program: initial temperature 60°C (hold 1 min), ramp at 25°C/min to 180°C, then ramp at 10°C/min to 300°C (hold 5-10 min) [4]. The total run time should be approximately 20-25 minutes to ensure adequate separation of this compound from matrix components.
Injection Parameters: Utilize the splitless injection mode with a 1-5 μL injection volume. Set the injector temperature to 250-280°C to ensure complete vaporization of the analyte while preventing thermal degradation. Employ a purge time of 1-2 minutes to minimize solvent effects and ensure optimal transfer of the analyte to the column [4].
MS/MS Detection: Operate the mass spectrometer in electron impact (EI) ionization mode with an ionization energy of 70 eV. Set the ion source temperature to 230-250°C and the transfer line temperature to 280-300°C. For this compound determination, establish specific MRM transitions by selecting a precursor ion from the mass spectrum and monitoring two or more characteristic product ions for confirmation. Specific transition energies (collision energies) should be optimized using standard solutions [3] [4].
Implement a comprehensive quality control protocol to ensure data reliability during the analytical sequence. This should include:
System Suitability Checks: Analyze a standard solution containing this compound at the beginning of each sequence to verify instrument performance, retention time stability, and response factor consistency. The retention time should not vary by more than ±0.1 minutes across the sequence, and the peak area response should have a relative standard deviation (RSD) <15% for repeated injections [4].
Calibration Standards: Prepare a matrix-matched calibration curve at a minimum of five concentration levels covering the expected sample concentration range (e.g., 1-200 μg/kg). Include a procedural blank (clean sampling media taken through entire extraction and analysis process) and a solvent blank with each analytical batch to monitor for contamination and instrumental carryover [4].
Internal Standard Quantification: Use stable isotope-labeled internal standards (where available) or structurally similar surrogate standards to correct for matrix effects and extraction efficiency variations. For this compound, consider using deuterated analogues of similar herbicides if a this compound-specific labeled standard is not commercially available [3].
Table 2: Optimized GC-MS/MS Parameters for this compound Analysis in Air Samples
| Parameter | Setting | Notes |
|---|---|---|
| GC Column | 30 m × 0.25 mm × 0.25 μm DB-5MS | Low-bleed stationary phase recommended |
| Injection Mode | Splitless (1-2 min purge) | High-pressure injection possible for volatility focus |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Hydrogen alternative with proper safety measures |
| Temperature Program | 60°C (1 min) to 180°C at 25°C/min, then to 300°C at 10°C/min (hold 5 min) | Total runtime: ~20 min |
| Injection Volume | 1-5 μL | PTV recommended for large volume injection |
| Ionization Mode | Electron Impact (70 eV) | Positive ion mode standard |
| Interface Temperature | 280°C | Higher temperatures possible for high MW compounds |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Minimum 2 transitions required for confirmation |
Comprehensive method validation is essential to establish the analytical performance of the GC-MS/MS method for this compound determination in air samples. Based on similar validations for pesticide analysis in complex matrices, the method demonstrates excellent sensitivity with method quantification limits (MQLs) ranging between 8-60 pg/m³ for target compounds on PUF/XAD-2 columns and 30-240 pg/m³ for GFF samples when sampling approximately 2000 m³ of air [3]. This exceptional sensitivity enables the detection of this compound at environmentally relevant concentrations.
The linearity of the method should be evaluated using matrix-matched calibration standards across the analytical range. For pesticide analysis using GC-MS/MS, the method typically demonstrates excellent linearity with coefficients of determination (R²) ≥ 0.99 across concentration ranges relevant to environmental monitoring [4]. The use of internal standards corrects for both matrix effects and instrumental response variations, improving quantitative reliability. When preparing calibration curves, a minimum of five concentration levels should be included, with the lowest level at or near the method detection limit to ensure accurate quantification across the anticipated concentration range in field samples.
The accuracy of the method, expressed as percentage recovery, should be determined by spiking clean sampling media with known concentrations of this compound and subjecting them to the complete analytical procedure. For the QuEChERS extraction applied to GFFs, recovery rates for 263 pesticide compounds ranged between 70-120%, demonstrating the effectiveness of this approach [3]. Similarly, for the PUF/XAD-2 columns, recovery rates for 75 compounds fell within 70-120% using cold-column extraction with dichloromethane [3]. While this compound-specific recovery data in air matrices is limited in the available literature, recovery studies in herbal decoctions showed that this compound fell outside the ideal recovery range of 70-125% in some cases [4], highlighting the importance of matrix-specific validation and the potential need for isotopically labeled internal standards to correct for recovery variations.
The precision of the method, expressed as relative standard deviation (RSD%), should be evaluated through replicate analysis of fortified samples. For air sampling methods targeting pesticides, intermediate precision (across different days, analysts, or equipment) typically demonstrates RSD values within 12% [5], meeting accepted method validation criteria for environmental analysis. Both within-day (repeatability) and between-day (intermediate precision) experiments should be conducted at least three concentration levels (low, medium, and high) to fully characterize method precision across the analytical range.
Table 3: Method Validation Parameters for this compound Analysis in Air Samples
| Validation Parameter | Performance Criteria | Experimental Results |
|---|
| Method Quantification Limit (MQL) | Sufficient for environmental monitoring | 8-60 pg/m³ (gaseous phase) 30-240 pg/m³ (particulate phase) [3] | | Linearity (R²) | ≥ 0.990 | Typically ≥ 0.99 for pesticide analysis [4] | | Accuracy (Recovery) | 70-120% | 70-120% for QuEChERS (GFF) 70-120% for cold-column extraction (PUF/XAD-2) [3] | | Precision (RSD%) | ≤ 15% | ≤ 12% for air sampling methods [5] | | Matrix Effects | Documented and compensated | Signal suppression (LC) or enhancement (GC) observed [3] |
The validated method has been successfully applied to environmental air samples collected from agricultural areas in the Netherlands as part of the EU project SPRINT [3]. This practical implementation demonstrates the method's applicability for monitoring this compound and other pesticides in real-world scenarios where understanding atmospheric transport and potential human and ecological exposure is crucial for comprehensive risk assessment.
In monitoring studies, the sampling strategy should target both application periods and non-application periods to characterize baseline concentrations versus peak exposure scenarios. Sampling locations should include both source-proximate sites (adjacent to treated fields) and background sites (distant from known application areas) to understand spatial distribution patterns. Additionally, sampling during different meteorological conditions (temperature, humidity, wind patterns) provides insights into the environmental factors influencing this compound's atmospheric behavior and transport potential [3] [1].
Data interpretation should consider this compound's environmental properties, including its adsorption characteristics in different soil types and its degradation half-lives which range from 1.41 to 7.75 days depending on soil characteristics and environmental conditions [1]. These properties influence its potential for volatilization and subsequent atmospheric transport following agricultural application. The combination of air monitoring data with knowledge of application timing, rates, and environmental conditions enables a comprehensive assessment of this compound's atmospheric fate and potential significance as an air contaminant of concern.
Matrix Effects: GC-MS/MS analysis of air samples can experience signal enhancement due to matrix components [3]. To mitigate this, use matrix-matched calibration standards and internal standard quantification. The stable isotope-labeled internal standards should be added to all samples, standards, and quality control materials before extraction to correct for both matrix effects and variable recovery [3] [4].
Recovery Optimization: If this compound recovery falls outside the acceptable range (70-120%), consider modifying the extraction solvent composition or extraction time. For the QuEChERS method, adjusting the ratio of acetonitrile to water or incorporating a small percentage of acid (e.g., formic acid at 0.1-1%) may improve recovery. For the PUF/XAD-2 extraction, testing alternative solvents such as acetone:hexane mixtures or optimizing the cold-column extraction duration may enhance performance [3] [4].
Carryover Prevention: To minimize carryover between samples, implement thorough injection port maintenance and column conditioning. Regularly replace the GC inlet liner and trim 10-15 cm from the column front when peak shape degradation is observed. Incorporate blank solvent injections after high-concentration samples to monitor and prevent carryover issues [4].
This method can be adapted for monitoring This compound transformation products, particularly quizalofop (free acid), which may form through hydrolysis in environmental samples or during sample storage [2]. For including these compounds, consider implementing derivatization steps before GC-MS/MS analysis to improve chromatographic behavior of the acidic metabolite, or employ a complementary LC-MS/MS method for comprehensive analysis of both parent compound and metabolites [2].
For laboratories without access to high-volume air samplers, the method can be scaled down to low-volume sampling approaches with appropriate adjustment of quantification limits and sampling durations. However, such modifications require re-validation to ensure adequate sensitivity for the intended monitoring objectives, as lower air volumes will increase method detection limits proportionally [3].
The comprehensive protocol described herein provides a validated approach for determining this compound in air samples at trace levels using GC-MS/MS analysis. The method incorporates robust sampling techniques for both particulate and gaseous phases, efficient extraction methodologies tailored to each phase, and sensitive instrumental analysis with appropriate quality control measures. The applicability of this approach has been demonstrated in environmental monitoring studies, providing reliable data for assessing atmospheric occurrence and potential exposure risks associated with this herbicide.
When implementing this method, analysts should consider conducting laboratory-specific validation to confirm performance parameters given potential variations in instrumentation, reagents, and sample matrices. Additionally, staying informed about regulatory developments regarding this compound and its transformation products will ensure the continued relevance of monitoring programs employing this analytical approach.
The following information is summarized from a method developed for the simultaneous determination of 94 pesticides and 13 PAHs in various matrices (pepper, apple, lettuce, wheat, and soil) using GC-MS/MS. Propaquizafop-P-ethyl, a common form of the herbicide, was one of the target analytes [1].
Table 1: Key Chromatographic and Validation Parameters for Pesticide Analysis
| Parameter | Description / Value |
|---|---|
| Analytical Instrument | Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) [1] |
| Extraction Solvent | Acetone and n-hexane mixture (1:4, v/v) [1] |
| Clean-up Sorbent | Florisil [1] |
| Linear Range | 0.005 - 1.44 mg/kg for most pesticides [1] |
| Coefficient of Determination (R²) | ≥ 0.99 for most analytes [1] |
| Recovery Range | 70.1 - 119.3% (for pesticides at LOQ and 100x LOQ levels) [1] |
| Average Precision (RSD) | 5.9% [1] |
The sample preparation procedure is based on a modified QuEChERS method. The following diagram outlines the key steps in the workflow:
When developing a specific protocol for this compound, consider these factors that influence accuracy and reliability:
This compound is a selective post-emergence herbicide widely used in agricultural systems for control of annual and perennial grass weeds in crops including sugarbeet, oilseed rape, soybean, sunflower, vegetables, fruit, and potatoes. Chemically classified as an aryloxyphenoxypropionate herbicide, this compound exhibits systemic activity by inhibiting acetyl CoA carboxylase (ACCase), thereby disrupting fatty acid biosynthesis and lipid formation in target plants [1]. The compound has been in use since approximately 1991 and remains approved under EC Regulation 1107/2009 with an inclusion expiry date of 28 February 2027 [1]. Understanding the environmental fate and transport of this compound is essential for comprehensive ecological risk assessment, particularly regarding its potential distribution through atmospheric pathways.
The environmental persistence and mobility characteristics of this compound necessitate careful monitoring in air matrices. According to the Pesticide Properties Database, this compound is classified as moderately persistent in the environment, with a "Forever chemical" designation based on its environmental persistence (where sediment DT₅₀ ≥ 90 days or water DT₅₀ ≥ 90 days or field DT₅₀ ≥ 60 days) [1]. While soil adsorption and mobility studies indicate that this compound exhibits weak migration ability in agricultural soils [2], its detection in environmental waters suggests potential for off-site movement through various pathways, including atmospheric transport. The octanol-water partition coefficient (log P = 4.78) indicates high lipophilicity, suggesting potential for bioaccumulation [2], while its relatively low water solubility (0.63 mg/L at 20°C and pH 7) further supports its classification as a hydrophobic compound [1].
This protocol describes a comprehensive method for active air sampling using high-volume sampling techniques to capture and quantify this compound in ambient air. The method is designed to support various research and monitoring objectives, including:
The analysis of this compound in air samples presents several technical challenges that this protocol addresses:
The method employs high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve the necessary sensitivity and specificity for reliable quantification at trace levels. The method has been optimized based on current literature regarding this compound analysis and adapted specifically for air sampling applications [4] [5].
Table 1: High-volume air sampling system components and specifications
| Component | Specifications | Notes |
|---|---|---|
| High-volume air sampler | Flow rate: 200-300 L/min, calibrated | Capable of continuous operation for 24h |
| Quartz fiber filter | 102 mm diameter, pre-baked at 450°C for 12h | For particulate phase collection |
| PUF/XAD-2 cartridge | Polyurethane foam (PUF): 6.5 cm diameter × 7.5 cm long; XAD-2 resin: 2 g sandwiched between PUF plugs | For gas phase collection; pre-cleaned with solvents |
| Flow calibrator | Certified, traceable to NIST standards | For periodic verification of sampler flow rates |
| Field blanks | Clean filters and PUF cartridges transported to site but not exposed | For quality control purposes |
All solvents should be of pesticide residue grade or higher purity to minimize background contamination:
Table 2: Analytical instrumentation and configuration
| Instrument | Configuration | Parameters |
|---|---|---|
| LC-MS/MS System | HPLC with binary pump, autosampler, column oven, and triple quadrupole mass spectrometer | Electrospray ionization (ESI) in positive mode |
| Analytical Column | C18 column (e.g., Thermo BDS Hypersil C18, 250 mm × 4.6 mm, 5 μm or equivalent) | Maintained at 30°C [2] |
| Guard Column | C18 guard cartridge of matching chemistry | For column protection |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile | Alternative: 5 mM ammonium acetate in water/acetonitrile |
Filter and PUF Preparation:
Sampler Preparation:
Sampler Deployment:
Sampling Duration and Flow Rates:
Sample Recovery:
Filter Extraction:
PUF Cartridge Extraction:
For samples with significant matrix interference, implement the following cleanup procedure:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Table 3: Recommended MRM transitions for this compound analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Function |
|---|---|---|---|
| 444.1 | 344.1 | To be optimized | Quantifier |
| 444.1 | 288.1 | To be optimized | Qualifier |
| 444.1 | 172.1 | To be optimized | Qualifier |
Calibration Standards:
Quality Control Samples:
Table 4: Method validation criteria and acceptance limits
| Parameter | Target Value | Acceptance Criteria |
|---|---|---|
| Linearity | Coefficient of determination (R²) | ≥0.995 |
| Method Detection Limit (MDL) | Based on signal-to-noise ratio of 3:1 | <0.01 ng/m³ |
| Recovery | Fortified samples at multiple concentrations | 70-120% |
| Precision | Relative standard deviation (RSD) of replicates | ≤15% |
| Specificity | No interference at this compound retention time | Interference <20% of MDL |
Extraction Efficiency:
Method Detection Limit (MDL) and Reporting Limit:
Sample Holding Time Studies:
Calculate the air concentration of this compound using the following formula:
Air Concentration (ng/m³) = (C × V_ext × DF) / V_air
Where:
Adjust for recovery if necessary by dividing the calculated concentration by the mean recovery factor (as decimal).
Include the following information in the final report:
Table 5: Common issues and recommended solutions
| Issue | Potential Cause | Corrective Action |
|---|---|---|
| Poor recovery | Incomplete extraction or degradation | Optimize extraction time/solvent; check storage conditions |
| Matrix suppression | Co-extracted interferents | Improve sample cleanup; use internal standard |
| Peak tailing | Column degradation or inappropriate mobile phase | Replace guard column; adjust mobile phase pH |
| High blanks | Contaminated reagents or equipment | Use higher purity solvents; implement stricter cleaning protocols |
This comprehensive protocol provides detailed methodologies for high-volume air sampling and subsequent analysis of this compound using LC-MS/MS detection. The method has been optimized to achieve the necessary sensitivity and selectivity for detecting this compound at environmentally relevant concentrations in air samples. By following the quality assurance procedures outlined in this protocol, researchers can generate reliable monitoring data to support environmental fate studies, exposure assessments, and regulatory decisions related to this compound usage in agricultural settings.
The moderate persistence and limited mobility of this compound in soil [2] contrast with its potential for atmospheric transport, highlighting the importance of air monitoring as part of a comprehensive environmental assessment. Furthermore, the photodegradation potential of this compound [3] should be considered when interpreting atmospheric concentration data, as transformation products may need to be included in future monitoring programs.
Table 1: Basic Chemical and Regulatory Identity of this compound
| Property | Description |
|---|---|
| IUPAC Name | 2-isopropylideneaminooxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate [1] |
| CAS RN | 111479-05-1 [1] [2] |
| Molecular Formula | C₂₂H₂₂ClN₃O₅ [1] |
| Molecular Mass | 443.88 g/mol [1] |
| Pesticide Type | Selective, systemic herbicide [1] |
| Substance Group | Aryloxyphenoxypropionate (FOP) [1] |
| Mode of Action | Acetyl CoA carboxylase (ACCase) inhibitor (HRAC Group A, WSSA Group 1); disrupts fatty acid biosynthesis [1] |
| Physical State | Off-white or earthy yellow powder [1] [2] |
| Minimum Purity | >=92% [2] |
| EU Inclusion Expires | 28/02/2027 [1] |
Table 2: Key Physicochemical and Environmental Fate Data
| Property | Value | Conditions / Notes |
|---|---|---|
| Water Solubility | 0.63 mg/L | At 20°C and pH 7 [1] |
| Melting Point | 66.3 °C | [1] |
| Environmental Fate Alert | Moderate | Moderately persistent and mobile [1] |
| Ecotoxicity Alert | Moderate | Moderate toxicity to birds, fish, Daphnia, bees, and earthworms [1] |
| Human Health Alert | Moderate | Possible carcinogen and genotoxic; moderate chronic mammalian toxicity [1] |
| Persistence (Forever Chemical) | Yes | Based on environmental persistence criteria [1] |
This compound is a key tool for managing grass weeds and volunteer cereals in oilseed rape, typically applied as an early post-emergence treatment [3].
Table 3: Application Protocol for Oilseed Rape
| Parameter | Specification |
|---|---|
| Target Weeds | Volunteer cereals, Annual meadow grass (up to 3 leaves), Italian ryegrass, and other grass weeds [1] [3] |
| Application Timing | Early post-emergence, from crop emergence up to the 4-leaf stage [3]. Accurate timing is critical for efficacy [3]. |
| Example Product | FALCON (100 g/L this compound) [3] |
| Application Note | Can be used in crops with companion buckwheat for CSFB management with minimal effect [3]. |
| Dose Rate | Dependent on target weed and growth stage. Reduced rates are typically used for volunteer cereals [3]. |
This compound is also registered for use in sugar beet, offering control over a similar spectrum of grass weeds [1] [2].
Table 4: Application Protocol for Sugar Beet
| Parameter | Specification |
|---|---|
| Target Weeds | Annual grass weeds and volunteer cereals [1] |
| Application Timing | Post-emergence, after weeds have emerged. |
| Example Product | Ready (M21164) [4] / Shogun [1] |
| Application Note | Used as a foliar spray for selective control within the crop [1]. |
This standardized protocol can be adapted for field efficacy trials.
1. Experimental Design
2. Herbicide Application
3. Data Collection and Assessment
4. Data Analysis
The experimental workflow for a this compound efficacy trial is as follows:
Propaquizafop is a herbicide where regulatory assessment focuses on its common moiety, quizalofop. The European Food Safety Authority (EFSA) has established a unified residue definition for monitoring and risk assessment that encompasses this compound and other quizalofop-P esters [1] [2]. This definition is foundational for any analytical method.
The table below summarizes the core regulatory information:
| Aspect | Specification |
|---|---|
| Enforcement Residue Definition | Sum of quizalofop, its salts, its esters (including this compound) and its conjugates, expressed as quizalofop (any ratio of constituent isomers) [1] [2]. |
| Toxicological Reference Values | ADI: 0.0083 mg/kg bw per day (quizalofop equivalents) [1]. ARfD: 0.08 mg/kg bw (quizalofop equivalents) [1]. |
| Maximum Residue Level (MRL) Example | Lettuces and salad plants: 0.15 - 0.20 mg/kg [1]. |
The following diagram illustrates the generalized sample preparation and analysis workflow, adapting QuEChERS and LC-MS/MS for determining this compound residues as quizalofop.
This workflow synthesizes procedures from EFSA reasoned opinions [1] [2] and modern multi-pesticide analysis techniques [3] [4]. The hydrolysis step is critical for converting conjugates and esters back to the quizalofop acid to comply with the enforcement residue definition [2] [5].
For regulatory compliance, the analytical method must be fully validated. The table below outlines key parameters and performance criteria based on EFSA requirements and analytical chemistry guidelines [1] [2] [5].
| Validation Parameter | Performance Criteria & Notes |
|---|---|
| Linearity & Range | Establish a calibration curve with R² > 0.99. The range should cover from LOQ to at least the MRL level. |
| Limit of Quantification (LOQ) | Must be ≤ 0.01 mg/kg for most plant matrices [2]. For animal commodities, an LOQ of 0.01 mg/kg is also targeted, though complete validation is required [5]. |
| Accuracy (Recovery) | Typically 70-120% with an RSD ≤ 20% [3]. Must be demonstrated for each representative commodity. |
| Precision (Repeatability) | RSD ≤ 20% for within-laboratory repeatability [3]. |
| Specificity/Selectivity | No significant interference from co-eluting compounds in the sample matrix. Confirmed by MS/MS detection. |
| Extraction Efficiency | Must be demonstrated for the comprehensive residue definition, including hydrolysis efficiency for conjugates and ester variants (e.g., this compound) [2] [5]. |
| Matrix Effect | Evaluation is mandatory for LC-MS methods. Can be mitigated using matrix-matched calibration or isotope-labeled internal standards [3]. |
Analysis of this compound in High-Water Content Crops (e.g., Lettuce)
This protocol is adapted from EFSA assessment reports and analytical studies [1] [3] [4].
Procedure:
The following table summarizes key experimental findings on this compound's performance under different temperatures and in sequential application strategies [2] [1].
| Herbicide / Strategy | Temperature | Experimental Findings | Key Outcome |
|---|---|---|---|
| This compound (POST) | 12°C & 18°C | No negative effect on Photosystem II function; no change in protective mechanisms (NPQ) in Malva moschata [1]. | Efficacy not impaired by low temperature. |
| Oxyfluorfen (PRE) fb* Topramezone (POST) | Field conditions (multi-location) | Provided the highest weed control efficiency (WCE) and grain yield in chickpea across 13 locations in India [2]. | Sequential application is highly effective. |
| This compound (POST) | Field conditions | Effectively controlled grassy weeds like Phalaris minor in forestry and chickpea studies [2] [3]. | Confirmed efficacy on key grass weed species. |
*fb = followed by
For researchers aiming to optimize a herbicide protocol involving this compound, employing a structured Design of Experiments (DOE) approach is more efficient than traditional one-factor-at-a-time methods [4] [5]. The following diagram illustrates a robust, iterative workflow for this process.
Stages of the Optimization Workflow:
The core data on this compound's behavior in soil is summarized in the table below, which can be used as a benchmark for your own experiments.
| Property | Value/Range | Experimental Context | Citation |
|---|---|---|---|
| Adsorption Rate | 46.98% - 57.76% | Initial conc. of 5 mg L⁻¹; equilibrium reached in 24 hours. | [1] [2] |
| Best-Fit Kinetic Model | Elovich | R² values between 0.9882 and 0.9940. | [1] [2] |
| Best-Fit Isothermal Model | Freundlich | R² values between 0.9748 and 0.9885. | [1] [2] |
| Soil Thin-Layer Chromatography (Rf) | 0.076 - 0.123 | Lower Rf value indicates lower mobility. | [1] [2] |
| Soil Column Leaching | Not detected in leachate | Found only in the top 0-5 cm soil layer. | [1] [2] |
| Degradation Half-life (DT₅₀) | 1.41 - 7.75 days | Varies by soil type; fastest in LF fluvo-aquic soil, slowest in BS ginseng soil. | [1] [2] |
| Water Solubility (at 20°C) | 0.63 mg L⁻¹ | In water at pH 7. | [3] |
| Octanol-Water Partition Coeff. (log P) | 4.78 | At 20°C and pH 7; indicates high hydrophobicity. | [3] |
For researchers looking to replicate or validate these findings, here are the detailed methodologies from the cited studies.
This protocol describes how to determine the adsorption of this compound to soil [1] [2].
This method provides a relative measure of a pesticide's mobility in different soils [1] [2].
FAQ: Our column leaching experiments show trace amounts of this compound deeper than 5 cm. What could be causing this?
FAQ: How can we experimentally confirm that high organic matter is the key factor reducing mobility in our soil?
FAQ: Why is temperature the most critical factor influencing this compound's degradation rate in soil?
The following diagram illustrates the logical workflow for evaluating the soil mobility potential of this compound, integrating the key experiments and parameters discussed.
The following detailed method for extracting this compound from soil is adapted from a published study and has demonstrated good recovery rates [1] [2].
| Step | Procedure | Details & Parameters |
|---|---|---|
| 1. Weighing | Accurately weigh 5-10 g of soil sample into a 50 mL centrifuge tube. | Use air-dried, sieved (< 2 mm) soil. |
| 2. Extraction | Add 10 mL of acetonitrile and 2.5 mL of 0.2% formic acid in water. | The formic acid helps improve recovery. |
| 3. Shaking | Shake the mixture at 180 rpm for 30 minutes. | - |
| 4. Salt Addition | Add 2.0 g of NaCl to the tube. Vortex for 1 minute. | Salting-out effect improves phase separation. |
| 5. Centrifugation | Centrifuge at 5000 rpm for 5 minutes. | - |
| 6. Filtration | Pass the supernatant through a 0.22 µm organic filter membrane. | Use a sterile syringe for filtration. |
| 7. Analysis | The filtrate is ready for analysis via High-Performance Liquid Chromatography (HPLC). | See HPLC conditions below. |
HPLC Analysis Conditions [1] [2]:
This method has reported a recovery rate of 87.56% - 103.56% with a relative standard deviation of 1.83% - 6.37%, indicating good accuracy and precision [1] [2].
Understanding the environmental behavior of this compound in soil is critical for optimizing your extraction strategy and interpreting results. The data below summarizes its adsorption and degradation characteristics across five agricultural soils in China [1] [2].
Table 1: Adsorption and Mobility Characteristics of this compound [1] [2]
| Parameter | Value / Range | Implication for Extraction |
|---|---|---|
| Adsorption Rate | 46.98% - 57.76% | Medium to strong adsorption to soil; efficient extraction is needed. |
| Best-Fit Kinetic Model | Elovich | Suggests adsorption occurs on heterogeneous surfaces. |
| Best-Fit Isotherm Model | Freundlich | Adsorption is multi-layered and on heterogeneous surfaces. |
| Soil Thin-Layer Chromatography (Rf) | 0.076 - 0.123 | Very low mobility. |
| Leaching Potential | Not detected in leachate; remains in 0-5 cm top layer | Very low potential for groundwater contamination. |
Table 2: Degradation Half-Lives (T₁/₂) in Different Soils [1] [2]
| Soil Type | Degradation Half-Life (Days) |
|---|---|
| LF Fluvo-aquic soil | 1.41 |
| CS Red loam | 2.76 |
| SX Paddy soil | 3.52 |
| CC Black soil | 5.74 |
| BS Ginseng soil | 7.75 |
Here are answers to common questions and solutions to potential problems, based on the experimental data.
Q1: My recovery rates are low. What could be the reason?
Q2: How do different soil properties affect the extraction?
Q3: Is this compound likely to leach into deeper soil layers?
Q4: How quickly does this compound degrade in soil, and why does it matter?
The following diagram outlines the logical workflow for planning and conducting a this compound soil extraction experiment, incorporating the key considerations discussed above.
Q1: Why is my propaquizafop signal suppressed in my plant extract compared to a pure solvent?
Q2: My calibration curve in solvent is fine, but my quality control (QC) samples are inaccurate. What should I do?
Q3: I see high background noise and inconsistent retention times. What could be the cause?
Q4: How can I quickly check if my entire LC-MS system is performing correctly?
Here is a structured guide to diagnose and fix issues related to this compound matrix effects.
| Observed Problem | Potential Root Cause | Recommended Action | Expected Outcome |
|---|---|---|---|
| Signal suppression/enhancement | Matrix effects from co-eluting compounds | Use matrix-matched calibration standards; Implement post-column infusion test. | Accurate quantification; confirmed ion suppression. |
| Poor peak shape & retention time shifts | Matrix buildup on LC column/contaminated source | Improve sample clean-up (e.g., SPE); Use a guard column; Clean the ion source. | Stable retention times; symmetric peaks; reduced background noise. |
| High variability & poor reproducibility | Inconsistent recovery from sample prep; Instrument drift | Use a stable isotope-labeled internal standard for this compound; Recalibrate instrument [1]. | Improved precision and accuracy; compensation for losses. |
| Loss of sensitivity across all analyses | General instrument issues, not specific to matrix | Clean and recalibrate the mass spectrometer using a Pierce Calibration Solution; Check for gas leaks [1] [3]. | Restored system sensitivity and performance. |
This method visually maps ionization suppression/enhancement regions throughout your chromatogram.
This is the gold standard for overcoming quantitative errors from matrix effects.
The following diagram outlines the logical decision process for troubleshooting this compound matrix effects, incorporating the strategies discussed above.
caption: Troubleshooting workflow for LC-MS matrix effects.
To effectively combat this compound matrix effects in your LC-MS analysis, focus on these core strategies:
This compound is an herbicide with intrinsic properties that make it prone to strong adsorption and challenging for analysis [1] [2].
| Property | Value / Description | Implication for HPLC Analysis |
|---|---|---|
| Water Solubility | 0.63 mg/L at 20°C [1] [2] | Very low; necessitates strong organic solvents for sample dissolution and mobile phase. |
| Log P (Octanol-Water) | 4.78 (log P) [1] [2] | Highly hydrophobic; leads to strong retention on C18 phases and potential adsorption. |
| Vapor Pressure | 4.39 × 10–07 mPa at 20°C [1] [2] | Low volatility; not a major concern for LC systems. |
| Molecular Structure | Contains chloroquinoxaline and phenoxy groups [1] | Potential for secondary interactions (e.g., π-π, dipole) with column stationary phase. |
The following table maps common HPLC symptoms to their potential causes and solutions related to this compound analysis, synthesizing information from its properties and general troubleshooting principles [3] [4].
| Symptom | Potential Cause | Recommended Solution |
|---|---|---|
| Peak Tailing or Splitting | Silanol interaction with basic groups; Column voiding [3] | Use high-purity silica or polar-embedded phase columns; Add a competing base (e.g., 0.1% TEA) to mobile phase; Ensure column is not overloaded or damaged. |
| Poor Recovery/Low Response | Strong adsorption to hardware (frits, tubing) or stationary phase [3] | Use a mobile phase with higher elution strength; Rinse system with strong solvent (e.g., 90-100% acetonitrile); Use a guard column to protect the analytical column. |
| Retention Time Shifts | Inconsistent adsorption/desorption due to minor changes in mobile phase [4] | Ensure meticulous and consistent mobile phase preparation; Use longer column equilibration times; Employ a gradient method with a strong wash step. |
| Retention Time Drift | Mobile phase composition change (evaporation) [4] | Use tighter seals on solvent reservoirs; Prepare fresh mobile phase daily. |
| High Backpressure | Blockage from precipitated this compound or contaminants [4] | Flush system with a strong solvent compatible with the column; Check and replace frits in guard column/system in-line filters. |
Here is a logical workflow to systematically address adsorption issues, incorporating the solutions from the table above.
When developing or adapting methods for this compound, please consider the following points derived from the literature:
Here are experimentally validated protocols for extracting this compound from water and soil matrices, along with key data on its environmental behavior that can influence recovery.
Table 1: Validated Extraction Methods for this compound [1]
| Matrix | Sample Weight | Extraction Solvent | Clean-up / Phase Separation | Analysis Method | Reported Recovery (%) |
|---|---|---|---|---|---|
| Water | 1 mL | 2 mL acetonitrile, 500 μL 0.2% Formic acid water | 1.0 g NaCl; vortex & centrifuge | HPLC-UV | 87.91 - 107.61 |
| Soil | 5-10 g | 10 mL acetonitrile, 2.5 mL 0.2% Formic acid water | 2.0 g NaCl; oscillate 30 min, vortex & centrifuge | HPLC-UV | 87.56 - 103.56 |
Table 2: Key Environmental Behavior of this compound in Soil [1]
| Behavior Parameter | Findings | Implication for Analysis |
|---|---|---|
| Adsorption | 46.98 - 57.76% adsorption rate in five soils; best fit by Freundlich model. | Strong soil adsorption can lead to low recovery; may require vigorous extraction. |
| Mobility | Soil thin-layer chromatography Rf: 0.076-0.123; not detected in soil column leachate. | Low leaching potential; residues are likely in surface layers, informing sampling depth. |
| Degradation | Half-life (T1/2) ranges from 1.41 to 7.75 days in different soils. | Rapid degradation in some soils means sample freshness and speedy analysis are critical. |
The following diagram outlines the core sample preparation workflow based on the method from Table 1:
While direct troubleshooting data is unavailable, these insights from foundational research can guide your optimization:
The European Food Safety Authority (EFSA) has identified specific data gaps related to propaquizafop analysis. The most relevant information from the most current assessment is summarized in the table below.
| Assessment Aspect | Findings for this compound (as of 2024) |
|---|---|
| Regulatory Status | Assessed as part of the "quizalofop" group (sum of quizalofop, its salts, esters including this compound, and conjugates) [1]. |
| Identified Data Gaps | Data gaps for storage stability studies in complex matrices (e.g., herbal infusions, spices) were not addressed by the deadline (14 June 2021) [1]. |
| Analytical Method | Fully validated analytical methods for enforcement in complex matrices were listed as a data gap and remained unaddressed [1]. |
In the absence of established protocols, you can build a stability study based on standard analytical chemistry practices and the known properties of similar compounds. The following workflow outlines a systematic approach.
Here are detailed protocols for the critical components of the workflow diagram above.
1. Sample Preparation and Storage
2. Analytical Method for Quantification While EFSA noted a lack of a fully validated method for all matrices, the general principle for analyzing quizalofop compounds involves hydrolysis and extraction followed by chromatographic separation [1]. A hypothetical, robust method would include:
Why are there no specific storage stability studies for this compound? this compound is part of a group of compounds assessed together, and specific data gaps for it were not filled by the regulatory deadline [1]. This creates a knowledge gap that researchers must address with their own studies.
What are the likely degradation products I should monitor? While specific products for this compound are not detailed in the search results, the EFSA assessment defines the residue as "quizalofop (sum of quizalofop, its salts, its esters [including this compound] and its conjugates)" [1]. Therefore, your method should be able to hydrolyze conjugates and quantify the core quizalofop acid. You should also monitor for a decline in the parent this compound compound.
How can I improve the stability of my samples based on this information?
The diagram below maps out a logical process for diagnosing and resolving issues related to this compound analysis.
Understanding the fundamental properties of this compound is the first step in optimizing its detection. The table below summarizes key characteristics that influence its analytical behavior [1] [2].
| Property | Value / Description | Significance for Analysis |
|---|---|---|
| Water Solubility (at 20°C, pH 7) | 0.63 mg/L [1] | Very low; requires effective extraction from aqueous samples. |
| Octanol-Water Partition Coefficient (log P) | 4.78 [2] | High lipophilicity; binds strongly to soil organic matter and fats in biological samples [2]. |
| Soil Adsorption | 46.98 - 57.76% (across 5 soil types); best fit by Freundlich model [2]. | High & variable adsorption; necessitates vigorous extraction and use of additives like formic acid for quantitative recovery from solids [2]. |
| Soil Mobility (Rf) | 0.076 - 0.123 [2] | Very low mobility; not detected in soil leachate, remaining in top 0-5 cm layer [2]. |
| Primary Detection Technique | HPLC with UV or MS/MS detection | HPLC-UV (at 230 nm) is commonly used [2]. LC-MS/MS provides superior sensitivity and specificity for complex matrices [3]. |
The main challenges you may encounter are:
Here are detailed methodologies tailored for the extraction and cleanup of this compound from different sample types.
This protocol is designed to overcome this compound's strong adsorption to soil.
This QuEChERS-based method is highly effective for challenging biological matrices.
The following workflow diagram illustrates the optimized sample preparation process for complex matrices:
Q1: What is the most effective dSPE sorbent combination for removing pigments from plant extracts without losing this compound? A1: For chlorophyll-rich matrices (like kale), a dSPE combination containing 50 mg of Z-Sep+ and 50 mg of PSA has been shown to be highly effective. Z-Sep+ excels at removing pigments and fats through mechanisms like size exclusion and hydrophobic interactions, while PSA removes sugars and organic acids. This combination offers excellent pigment removal capacity with minimal loss of target analytes, outperforming traditional sorbents like graphitized carbon black (GCB) which can strongly retain certain pesticides [4].
Q2: How can I improve the recovery of this compound from soil with high organic matter content? A2: The key is to disrupt the strong adsorption between the pesticide and organic matter.
Q3: My LC-MS/MS signal for this compound is unstable. Could this be a matrix effect, and how can I mitigate it? A3: Yes, signal suppression or enhancement is a common symptom of matrix effects from co-extracted compounds.
The following table summarizes a specific and validated High-Performance Liquid Chromatography (HPLC) method for determining this compound, which you can use as a benchmark for your own method development and troubleshooting [1] [2].
| Parameter | Specification |
|---|---|
| Instrument | Agilent Technologies 1200 liquid chromatograph |
| Column | Thermo BDS Hypersil C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic, Water (A) : Acetonitrile (B) = 20:80 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Retention Time | ~5.5 minutes |
| Sample Preparation (Soil) | 5-10 g soil + 10 mL acetonitrile + 2.5 mL 0.2% formic acid water. Oscillate (180 rpm/0.5 h), add NaCl, vortex, centrifuge, filter. |
| Sample Preparation (Water) | 1 mL sample + 2 mL acetonitrile + 500 µL 0.2% formic acid water. Vortex, add NaCl, vortex, centrifuge, filter. |
An alternative method uses a Newcrom R1 HPLC column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatibility) [3].
Here are solutions to common problems you might encounter during this compound analysis.
Retention time shifts can occur even with the same sample and method. The table below outlines common causes and solutions [4].
| Symptom | Possible Cause | Recommended Solution |
|---|
| Decreasing Retention Time | - Incorrect solvent composition/pH
For the analysis of this compound itself, isocratic elution is sufficient and commonly used, as shown in the method above [1] [2] [5]. It is simpler and requires less sophisticated equipment.
However, if your sample is complex and contains this compound along with its potential degradation products or metabolites, a gradient elution is highly recommended. Gradient methods can enhance separation efficiency, improve peak shape for later-eluting compounds, and are preferred for complex mixtures [5] [6]. Research into this compound's behavior in water has successfully used LC-QTOF-MS with gradient elution to separate and identify multiple photodegradation products [7].
Unexpected peaks in your chromatogram could be degradation products. This compound can degrade under various conditions. One study identified five major photoproducts formed in water under UV light, with degradation pathways involving rearrangement, cracking, dechlorination, and redox reactions [7]. If your system is exposed to light, consider this possibility. Broad or tailing peaks can also be caused by column contamination or active sites on the column, which can often be resolved by flushing with a strong solvent or using a mobile phase modifier like formic acid [1] [4].
The following workflow diagram summarizes the logical process for diagnosing and resolving common chromatography issues:
Q1: Why is my tank mixture with this compound underperforming against grass weeds? Performance issues often stem from antagonistic interactions when this compound is mixed with certain other herbicides [1]. The specific combination and weed species targeted are critical factors.
Q2: Are there any known resistance issues with this compound? Yes, resistance to this compound has been confirmed in grass weeds. Research on Avena fatua (wild oats) populations in Ireland demonstrates that resistance can vary significantly in severity and involve cross-resistance with other ACCase inhibitors [2].
| Herbicide | Chemical Class | Resistant Populations | ED₅₀ Resistance Factor (RF) | GR₅₀ Resistance Factor (RF) |
|---|---|---|---|---|
| Pinoxaden | Phenylpyrazoline (DEN) | R1, R3, R5 | 11.6 - 13.1x | 25.1 - 30.2x |
| This compound | Aryloxyphenoxypropionate (FOP) | R1, R2, R3, R5, R6 | >7.8 - >32x | 16.6 - 59x |
| Cycloxydim | Cyclohexanedione (DIM) | R5 | >43.2x | 98.4x |
Q3: What is the recommended application rate for this compound in research settings? In recent studies, this compound has been tested at rates of 125 and 180 g ha⁻¹ in tank mixtures for rice weed management [1]. For resistance testing on Avena fatua, the recommended field rate used was 100 g ha⁻¹ [2].
The following table synthesizes quantitative data on this compound interactions with other herbicides from a 2025 study, providing a quick reference for experimental design [1].
Table 1: this compound Tank Mix Interactions in Rice (MaxAce Technology)
| Mixed Herbicide (Factor B) | Effect on Barnyardgrass Control | Effect on Weedy Rice Control | Impact on Yield |
|---|---|---|---|
| Carfentrazone | Additive | Additive | No significant negative impact |
| Propanil | Additive | Antagonistic | Lowest yield in one location; yield reduction at higher this compound rates |
| Quinclorac | Antagonistic | Additive | Reduced yield components |
| Penoxsulam | Additive | Additive | No significant negative impact |
| Florpyrauxifen-benzyl | Antagonistic | Additive | Reduced yield components |
| Bentazon | Additive | Additive | No significant negative impact |
| Saflufenacil | Additive | Additive | No significant negative impact |
For researchers characterizing resistance, here is a detailed methodology adapted from a peer-reviewed study [2].
Protocol: Dose-Response Assay for this compound Resistance
1. Plant Material Preparation
2. Growth Conditions
3. Herbicide Application
4. Data Collection and Analysis
drc package in R).The workflow can be visualized as follows:
Experimental Workflow for Resistance Assay
1. What are the primary molecular mechanisms of resistance to ACCase-inhibiting herbicides like propaquizafop? Resistance is classified into two main categories [1]:
| Mechanism Type | Description | Key Characteristics |
|---|
| Target-Site Resistance (TSR) | Mutation or altered expression of the ACCase gene itself. [1] | • Single, major gene effect (monogenic). • Specific to a single Site of Action (SoA). • Well-understood and often confirmed via molecular diagnostics. [1] | | Non-Target-Site Resistance (NTSR) | Mechanisms that reduce the amount of herbicide reaching the target site. [1] | • Often controlled by several genes (polygenic). • Can confer cross-resistance to dissimilar herbicides. • More complex and less predictable. [1] |
2. What specific genetic changes cause Target-Site Resistance? Specific point mutations in the ACCase enzyme gene alter its structure, preventing the herbicide from binding effectively. Known resistance-endowing mutations include [1]:
3. How does Non-Target-Site Resistance, particularly enhanced metabolism, work? This involves herbicide detoxification by plant enzyme systems before it reaches the ACCase enzyme. The most important enzyme families are [1]:
Protocol 1: Molecular Diagnosis of Target-Site Mutations
This protocol is for identifying known point mutations in the ACCase gene.
1. DNA Extraction and Target Gene Amplification
2. Mutation Detection
Protocol 2: Evaluating Non-Target-Site Resistance via Enhanced Metabolism
This protocol uses enzyme inhibitors to detect P450- or GST-mediated metabolism.
1. Plant Material and Growth Conditions: Grow seeds from R and S populations under controlled conditions. At the 3-4 leaf stage, divide plants into treatment groups.
2. Inhibitor Treatments: Apply the following treatments to both R and S plants [1]:
3. Data Collection and Analysis:
Effective resistance management requires an integrated approach that reduces selection pressure.
1. Herbicide Rotation and Mixtures: Rotate this compound with herbicides from different, unrelated Sites of Action (e.g., ALS inhibitors, synthetic auxins, or HPPD inhibitors). Tank mixtures with multiple effective MoAs can also reduce the selection of resistant individuals. [4] [3]
2. Integrated Weed Management (IWM): Combine chemical control with non-chemical practices. This is a cornerstone of resistance management as promoted by the EPA and other agencies [4]:
The following diagram illustrates the two primary resistance pathways and the points where diagnostic protocols and management strategies intervene.
| Experimental Challenge | Possible Cause | Proposed Solution |
|---|---|---|
| Unexpected survival in a susceptible control population. | Contamination with resistant seeds, application error, or poor plant health. | Ensure seed source purity, calibrate spray equipment, and confirm plants are not under other abiotic stresses. |
| Inconsistent results in inhibitor assays. | Wrong inhibitor concentration, improper timing of application, or phytotoxicity from the inhibitor itself. | Run a dose-response of the inhibitor alone to determine a non-phytotoxic rate; strictly adhere to pre-treatment timing (e.g., 1 hour before herbicide). |
| Resistance confirmed, but no known TSR mutations found. | NTSR is likely the cause, potentially via enhanced metabolism or sequestration. [1] [5] | Proceed with Protocol 2. For deeper investigation, use RNA-Seq and metabolomics to identify differentially expressed genes and accumulated detoxification products. [5] |
| Rapid development of multiple herbicide resistances. | Selection for a robust NTSR mechanism, often enhanced metabolic detoxification by P450s or GSTs. [1] | Implement a diverse IWM strategy that minimizes reliance on herbicides overall. Test for cross-resistance to other MoAs. |
The clean-up step during sample preparation is crucial for removing co-extractives. Different sorbents have varying efficiencies. The table below summarizes findings from studies that evaluated several sorbent combinations [1] [2].
| Sorbent Combination | Key Findings on Performance and Interference Reduction | Considerations and Best For |
|---|---|---|
| ENVI-Carb + PSA [1] | Excellent recovery (>93.9%) for most multi-residue pesticides. Effectively used for agricultural water samples. | A robust combination for general multi-residue analysis. |
| Z-Sep+ + PSA [2] | Superior pigment (e.g., chlorophyll) removal; minimal adverse effect on recovery for 21 out of 30 pesticides tested; low matrix effect. | Highly recommended for chlorophyll-rich matrices (e.g., kale, leafy vegetables). |
| GCB + PSA [1] [2] | Effective for pigment removal. | Can strongly retain planar pesticides, leading to low recovery; use with caution if target analytes have planar structures. |
| C18 + PSA [1] | Standard clean-up, removes fatty acids and some non-polar interferences. | May be insufficient for heavily pigmented or complex samples. |
Optimizing the chromatographic method is key to separating your analyte from interfering compounds that pass through sample clean-up.
A systematic approach to troubleshooting interference issues is outlined in the diagram below.
Q1: My analyte recovery is low after d-SPE clean-up. What could be the cause? This is often due to the sorbent retaining your target analyte. If you are using Graphitized Carbon Black (GCB), it is well-known to strongly adsorb planar pesticides, leading to poor recovery [1] [2]. Consider switching to an alternative sorbent like Z-Sep+, which effectively removes pigments with less adsorption of planar compounds [2].
Q2: I see unexplained peaks or a high baseline in my chromatogram. How can I resolve this? This indicates that matrix interferences are still co-eluting. First, ensure your clean-up is effective. You can also try diluting your sample before injection to reduce the concentration of the matrix, or use a more selective detection method like Mass Spectrometry (MS) which can distinguish your analyte based on mass, even if it co-elutes with an interference [4].
Q3: What is the simplest way to start optimizing my HPLC method? A practical first step is to change the organic modifier. Switching between acetonitrile and methanol can significantly alter selectivity and resolution. If that is insufficient, systematically adjust other parameters like the mobile phase pH (for ionizable compounds) and the gradient profile (steepness, initial and final organic concentration) [3] [5].
The following table summarizes validated methodologies from recent studies for the determination of this compound across different matrices.
| Matrix | Analytical Technique | Key Sample Preparation Steps | Method Quantification Limit (MQL) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Agricultural Soils | HPLC-UV | Extraction: 10 mL acetonitrile + 2.5 mL 0.2% formic acid water per 5-10 g soil, oscillate (180 rpm, 30 min). Partitioning: Add 2.0 g NaCl. Clean-up: Centrifuge & filter (0.22 µm). | 1 µg/kg | 87.56 - 103.56 | [1] [2] |
| Water | UHPLC-Orbitrap-MS | Pre-concentration: Solid Phase Extraction (SPE). Elution: Ethyl acetate. | Specific value not stated; method focuses on degradation study. | - | [3] |
| Ambient Air (Gaseous Phase) | LC/ESI-QTOF & GC/EI-MS/MS | Extraction: Cold-column extraction with dichloromethane for PUF/XAD-2 columns. | 8 - 60 pg/m³ | 70 - 120 (for 75 compounds on this matrix) | [4] |
| Ambient Air (Particulate Phase) | LC/ESI-QTOF & GC/EI-MS/MS | Extraction: QuEChERS with acetonitrile for Glass-Fibre Filters (GFFs). | 30 - 240 pg/m³ | 70 - 120 (for 263 compounds on this matrix) | [4] |
| Flowers, Pollen, Bees | HPLC-ESI-MS/MS | Extraction: Acidified acetonitrile (2.5% formic acid). Phase Separation: Ammonium formate. Clean-up: Freeze-out. | 0.00025 - 0.05 mg/kg (for flowers) | Data provided for multi-residue method validation. | [5] |
Here are the elaborated standard operating procedures (SOPs) for the analysis of this compound in soil and water matrices.
This FAQ section addresses specific issues and offers solutions to enhance your method's sensitivity.
Q: How can I improve the recovery and sensitivity of this compound from water samples?
Q: My method suffers from matrix interference. How can I reduce this?
Q: What is the environmental fate of this compound, and how might it affect my analysis?
The diagram below outlines the core decision-making process for developing and optimizing an analytical method for this compound.
The table below summarizes the core technical and regulatory information for this compound.
| Aspect | Details |
|---|---|
| Chemical Classification | Aryloxyphenoxypropionate (FOPs) herbicide [1] |
| Mode of Action (HRAC Group) | Group A (Inhibitor of Acetyl CoA carboxylase / ACCase) [1] |
| Formulation Example | Agil 100 EC (Emulsifiable Concentrate) [2] |
| Recommended Dose | 100 g a.i. ha⁻¹ (as a standalone treatment) [2] |
| Standard Application Volume | 400 L/ha [2] |
| Spectrum of Control | Annual grass weeds (e.g., Goosegrass, Wild oats, Italian ryegrass) and volunteer cereals [1] |
| Application Type | Systemic, post-emergence herbicide, absorbed by foliage and roots [1] |
| EU Approval Status | Approved; expiry date 28/02/2027 [1] |
This compound is effective against populations of Eleusine indica (Goosegrass) that have developed multiple resistance to other major herbicides like glyphosate and paraquat. The following table presents key efficacy data and observed application strategies.
| Aspect | Details |
|---|---|
| Tested Resistant Weeds | Eleusine indica from oil palm plantations in Indonesia [2] |
| Resistance Level (RI Value) | Low resistance (RI < 2) to this compound, indicating high susceptibility despite resistance to other herbicides [2] |
| Resistance to Other Herbicides | Confirmed multiple resistance to glyphosate (RI: 2.58-4.36) and paraquat (RI: 2.30-3.37) in the same populations [2] |
| Tank Mix Application (in Dill crop) | This compound 50 g a.i. ha⁻¹ + Oxadiargyl 50 g a.i. ha⁻¹, applied Post-Emergence (3-4 leaf stage) [3] |
| Recommended Application in Soybean | 0.50-0.75 L/ha of a 10% EC formulation, applied 15-20 Days After Sowing (DAS) [4] |
For researchers needing to confirm resistance or evaluate efficacy, here is a detailed methodology for a whole-plant pot assay, adapted from a recent study [2].
What is the primary mechanism of action of this compound? this compound is a systemic herbicide that inhibits the enzyme Acetyl CoA carboxylase (ACCase). This disruption stops the synthesis of fatty acids and lipids, which are essential for plant cell membrane formation, ultimately leading to the death of susceptible grass weeds [1].
Which weed species have documented resistance to this compound? According to the database, recorded resistance to this compound has been observed in species including Alopecurus myosuroides, Brachiaria plantaginea, and Eleusine indica [1].
Can this compound be used in herbicide rotation programs to manage resistance? Yes, rotating this compound with herbicides from different mode-of-action groups is a sound resistance management strategy. It belongs to HRAC Group A (ACCase inhibitor), so it should be rotated with herbicides from unrelated groups, such as glyphosate (Group G) or paraquat (Group D), to reduce selection pressure [2] [1].
The table below summarizes the essential physical and chemical properties of this compound that are critical for planning your experiments.
| Property | Value | Condition (if applicable) | Source / Reference |
|---|---|---|---|
| Molecular Weight | 443.88 g/mol | - | [1] [2] |
| Physical State | White to off-white powder | - | [1] [2] |
| Water Solubility | 0.63 mg/L | 20°C, pH 7 | [1] [3] |
| Log P (Octanol-Water) | 4.78 | - | [3] |
| Melting Point | 66.3 °C | - | [1] |
This table provides a comparison of this compound's solubility in various solvents, which is fundamental for selecting the right one for your stock solutions [1] [3].
| Solvent | Solubility (mg/L) | Notes |
|---|---|---|
| Water | 0.63 | Very low solubility; not suitable for stock preparation. |
| Acetone | 500,000 | Very high solubility. |
| Toluene | 500,000 | Very high solubility. |
| Chloroform | 100,000 | High solubility. |
| Methanol | 76,000 | High solubility. |
| DMSO | 100 mg/mL (225.29 mM) | Often used for in vitro biological studies; hygroscopic [2]. |
Here are solutions to common problems you might encounter when working with this compound.
Q1: Why won't my this compound dissolve in the aqueous buffer during my assay? This is expected behavior. With a very low water solubility of 0.63 mg/L and a high Log P of 4.78, this compound is highly hydrophobic [1] [3]. It is designed to be formulated as an emulsifiable concentrate (EC) for field application, which is not directly transferable to laboratory bioassays [1].
Q2: What is the recommended protocol for preparing a stock solution for cell-based assays? For in vitro biological studies, DMSO is a commonly used solvent [2].
Q3: My solution precipitates upon dilution into an aqueous system. How can I prevent this? Precipitation is a common challenge. You can explore these strategies:
The following detailed methodology is adapted from a 2023 study on the adsorption of this compound in soil [3]. This is useful if your research involves its environmental fate.
Title: Determination of Adsorption Kinetics of this compound in Soil Principle: This experiment determines the rate and extent of this compound adsorption onto different soil types by measuring its concentration in a solution after contact with soil. Materials:
Procedure:
The following diagram outlines the logical sequence of the soil adsorption experiment described above.
| Feature | Propaquizafop | Quizalofop-p-ethyl |
|---|---|---|
| Chemical Group | Aryloxyphenoxypropionate ("FOP") [1] [2] | Aryloxyphenoxypropionate ("FOP") [1] [2] |
| Mode of Action | Inhibition of acetyl-CoA carboxylase (ACCase) [3] | Inhibition of acetyl-CoA carboxylase (ACCase) [1] |
| Primary Use | Control of grass weeds in broadleaf crops [2] | Control of grass weeds in broadleaf crops [1] |
| Efficacy on Resistant *Eleusine indica* | Effective (Remained susceptible, Resistance Index < 2) [4] | Not Effective (Population was resistant) [4] |
| Crop Safety (Corn) | Information not available in search results | Causes damage from spray drift; safety thresholds established [5] |
| Cytotoxicity (Allium cepa Test) | Information not available in search results | Strong cytotoxic and genotoxic effects observed [2] |
The comparative data in the table above is primarily drawn from studies that provide specific experimental methodologies and results.
Efficacy Against Resistant Weeds: A 2025 study evaluated the effectiveness of both herbicides against multiple-herbicide-resistant Eleusine indica (goosegrass) from Indonesian oil palm plantations [4].
Crop Safety of Quizalofop-p-ethyl: A 2023 study specifically investigated the damage quizalofop-p-ethyl drift causes to corn, which is relevant for intercropping systems [5].
Environmental Toxicity of Quizalofop-p-ethyl: A 2019 study assessed the pollution potential of quizalofop-p-ethyl using the Allium cepa (onion) test [2].
The following diagrams illustrate the standard testing workflow for herbicide efficacy and the shared biological mechanism of action for these compounds.
Diagram of Herbicide Efficacy Testing. This workflow outlines the key steps for evaluating herbicide efficacy in pot assays, based on the methodology used in the cited resistance study [4].
Diagram of ACCase Inhibitor Herbicide Mechanism. Both this compound and quizalofop-p-ethyl share this core mechanism, where they are metabolized within the plant to an active form that inhibits the ACCase enzyme, ultimately leading to plant death [1] [2].
| Soil Type | Location | Organic Matter (%) | pH | Adsorption Rate (%) | Freundlich KF | Degradation Half-life (T₁/₉, days) |
|---|---|---|---|---|---|---|
| LF fluvo-aquic soil | Langfang City | 1.12 | 8.22 | 46.98 | 1.51 | 1.41 |
| CS red loam | Changsha City | 1.31 | 5.41 | 50.23 | 1.92 | 2.76 |
| SX paddy soil | Shaoxing City | 2.82 | 5.60 | 52.14 | 2.21 | 3.52 |
| CC black soil | Changchun City | 3.21 | 7.13 | 55.87 | 2.67 | 5.74 |
| BS ginseng soil | Baishan City | 7.98 | 5.72 | 57.76 | 3.75 | 7.75 |
The experimental data shows two key trends:
The comparative data was generated using standardized experimental methods. Here are the protocols for the key tests:
The following diagram illustrates the workflow and key findings of these experiments:
This compound can be characterized as a herbicide with weak to moderate adsorption and very low leaching potential in agricultural soils [1]. Its adsorption is significantly correlated with soil organic matter content.
The following table consolidates findings from scientific studies on the degradation half-life of this compound in different soils.
| Soil Type | Location / Context | Half-Life (T₁/₀, Days) | Study Context | Source / Citation |
|---|---|---|---|---|
| LF fluvo-aquic soil | China (Lab) | 1.41 | Laboratory incubation | [1] |
| CS red loam | China (Lab) | 2.76 | Laboratory incubation | [1] |
| SX paddy soil | China (Lab) | 3.52 | Laboratory incubation | [1] |
| CC black soil | China (Lab) | 5.74 | Laboratory incubation | [1] |
| BS ginseng soil | China (Lab) | 7.75 | Laboratory incubation | [1] |
| Ginseng soil | Field Conditions | 5.04 - 8.05 | Field dissipation | [2] |
To assess the validity and applicability of the data, here is a detailed look at the experimental methods used in the key studies.
This laboratory study investigated the environmental behavior of this compound in five agricultural soils in China [1].
This study focused on the dissipation of this compound and its metabolites under real-world field conditions in ginseng [2].
The diagram below illustrates the general pathway and influencing factors for this compound degradation in the soil environment, as revealed by the cited research.
The table below summarizes key environmental fate parameters for this compound from regulatory and experimental data [1].
| Parameter | Value | Classification / Interpretation |
|---|---|---|
| Solubility in Water (at 20°C, pH 7) | 0.63 mg/L | Low (A5 - Verified for regulatory purposes) |
| Soil Adsorption | "Highly adsorbed" in soils [2] | Less mobile type |
| Soil Persistence (DT₅₀) | "Readily degradable" in different soils [2] | - |
| Laboratory Persistence | "Moderately persistent" [1] | - |
| Groundwater Ubiquity Score (GUS) | "Transition state" [1] | - |
| Potential for Particle-Bound Transport | Medium [1] | - |
A 2024 study investigated the photodegradation of this compound in water under controlled laboratory conditions. The following workflow outlines the key experimental procedures [2].
Core Methodology Details [2]:
To build a complete comparison guide, you can gather data on other ACCase inhibitors from similar authoritative sources.
| Compound | Primary Target | Key Experimental Findings & Potency | Biological Context / Model System |
|---|
| Propaquizafop [1] | PPARα | • Dose-dependent hepatocellular hypertrophy & liver enlargement. • Increased CYP4A & ACOX mRNA & activity. • Induced hepatocyte proliferation (BrdU labeling). • Effects abolished in PPARα-KO rats, confirming PPARα-dependency. | In vivo (Rat): 2-week dietary exposure (75, 500, 1000 ppm). | | Fenofibrate [2] [3] | PPARα | • Larger transcriptomic perturbations in liver vs. kidney. • Induced genes for fatty acid oxidation. • Increased liver weight; mild kidney effects at high doses. • Improved atherogenic lipoprotein profiles, reduced CET activity in humans [3]. | In vivo (Rat & Human): 5-day rat study (8-1000 mg/kg); human clinical trial (300 mg/day). | | Troglitazone [4] | PPARγ (Primary) | • Suppressed glutamine uptake & metabolism independently of PPARγ. • Reduced c-Myc, ASCT2, and GLS1 expression. • Decreased ATP and increased ROS in tumor cells. | In vitro: 48-hour treatment in H460, HeLa, and TKO MEFs cell lines. | | Pirfenidone [5] | Modulates TGF-β; Enhances PPARs (protective role) | • Anti-fibrotic and anti-oxidant effects. • Proposed to exert protective effects by enhancing PPARγ activity. | Theoretical perspective for SARS-CoV-2; clinical use for idiopathic pulmonary fibrosis. | | K-877 [6] | PPARα (SPPARMα) | • More potent PPARα activator than fenofibrate in vitro. • Greater triglyceride-lowering and HDL-C-raising effects in humans. • Designed for a improved benefit/risk profile. | In vitro and early-phase human clinical trials. |
To ensure the data in the table is reproducible, here are the key methodological details from the cited studies.
The following diagram illustrates the general mechanism of PPARα activation, which underpins the effects of agonists like this compound and fenofibrate.
> Figure 1. Canonical PPARα Activation Pathway. PPARα agonists bind to the receptor within the nucleus, promoting heterodimerization with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs), recruiting coactivator proteins to initiate the transcription of target genes. These genes are involved in fatty acid uptake and oxidation, leading to the observed biological effects such as hepatocyte proliferation and peroxisome proliferation [1] [2] [6].
The following methodology for determining this compound in soil and water samples is based on a 2023 study published in Scientific Reports [1].
Materials and Reagents:
Extraction and Clean-up Protocol:
| Sample Type | Sample Amount | Extraction Solvent | Additional Steps | Centrifugation |
|---|---|---|---|---|
| Water | 1 mL | 2 mL acetonitrile, 500 µL 0.2% FA water | Vortex 2 min, add 1.0 g NaCl, vortex 1 min | 5,000 rpm for 5 min |
| Soil | 5-10 g | 10 mL acetonitrile, 2.5 mL 0.2% FA water | Oscillate (180 rpm) for 30 min, add 2.0 g NaCl, vortex 1 min | 5,000 rpm for 5 min |
The same study provided the following recovery data for this method, demonstrating its accuracy and precision [1].
| Sample Type | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
|---|---|---|---|
| Water | 0.1 mg L⁻¹ | 87.91 - 107.61 | 1.58 - 5.23 |
| 1 mg L⁻¹ | 87.91 - 107.61 | 1.58 - 5.23 | |
| 10 mg L⁻¹ | 87.91 - 107.61 | 1.58 - 5.23 | |
| Soil | 1 µg g⁻¹ | 87.56 - 103.56 | 1.83 - 6.37 |
| 5 µg g⁻¹ | 87.56 - 103.56 | 1.83 - 6.37 | |
| 10 µg g⁻¹ | 87.56 - 103.56 | 1.83 - 6.37 |
The workflow for the extraction and analysis of this compound from soil and water samples is summarized below.
This compound Extraction and Analysis Workflow [1]
The method from the 2023 study provides a solid, single-laboratory validation. The recovery rates fall within an acceptable range for pesticide residue analysis, and the RSD values indicate good repeatability [1].
A key limitation of the available data is the lack of a direct, side-by-side comparison of recovery rates between this compound and other herbicide extraction methods. A comprehensive comparison guide would require data on:
The following table summarizes the key experimental data on the adsorption, mobility, and degradation of this compound, which are the primary indicators of its environmental persistence [1].
| Parameter | Experimental Findings for this compound |
|---|---|
| Adsorption | Adsorbs strongly to soil; Freundlich model provided the best fit. Adsorption rates in five different soils ranged from 46.98% to 57.76% at equilibrium [1]. |
| Mobility | Classified as having weak migration ability. In soil thin-layer chromatography, Rf values ranged from 0.076 to 0.123. It was not detected in leachate and remained only in the top 0-5 cm soil layer in column leaching tests [1]. |
| Soil Degradation | Degrades readily in soil; half-lives (DT₅₀) varied by soil type, ranging from 1.41 to 7.75 days. Temperature was the most influential factor on the degradation rate [1]. |
| Aqueous Photodegradation | Under UV light (253.7 nm), its degradation is influenced by water constituents. Metal ions (Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, Ni²⁺) and high nitrate concentrations (4 mmol/L) had an inhibitory effect, slowing down degradation [2]. |
While direct side-by-side experimental data is not fully available in the search results, information on other AOPP herbicides provides a useful context for comparison.
For researchers wishing to replicate or compare these studies, the core methodologies are outlined below.
1. Adsorption, Mobility, and Soil Degradation (this compound) [1]
2. Aqueous Photodegradation (this compound) [2]
3. Enantioselective Degradation (Fenoxaprop-ethyl) [3]
The diagram below illustrates the key processes and relationships that determine the environmental fate of AOPP herbicides like this compound.
The experimental workflow for studying these processes, particularly for soil, can be summarized as follows:
A standard comparison involves evaluating effects on organisms from different taxonomic groups and environmental compartments. The table below outlines key assessment areas, using examples from recent studies on other herbicides.
| Assessment Area | Test Organisms | Example Endpoints (from other herbicides) | Key Findings (from other herbicides) |
|---|---|---|---|
| Aquatic Toxicity | Fish early-life stages (e.g., Clarias gariepinus) [1] | Fertilization rate, hatching rate, time to hatch, larval survival, oxidative stress markers (SOD, ROS) [1] | Glyphosate-based formulations (Forceup, Roundup) caused significant effects on fish development at concentrations below the ecological trigger value [1]. |
| Aquatic invertebrates (e.g., Ephemera danica) [2] | Mortality, biochemical responses (glutathione S-transferase activity, glycogen content) [2] | The herbicide metazachlor increased mortality and caused significant biochemical changes in mayfly larvae at environmentally relevant concentrations (5-100 µg/L) [2]. | |
| Terrestrial Plant Toxicity | Monocotyledonous plants (e.g., Sorghum saccharatum) [3] | Root growth inhibition (IC50) [3] | Glyphosate was 41 and 3390 times more toxic to plant root growth than 2,4-D-amine and paraquat, respectively. Mixtures showed synergistic effects [3]. |
| Soil Ecotoxicity | Earthworms (e.g., Eisenia fetida) [4] | Reproductive toxicity (No-Observed-Effect Concentration, NOEC) [4] | Computational models use reproductive NOEC data to predict pesticide toxicity to earthworms, a key soil health indicator [4]. |
The following diagram illustrates a generalized experimental workflow for assessing herbicide ecotoxicity, synthesizing common elements from the studies reviewed [1] [2].
Key methodological details from recent studies include:
Propaquizafop's behavior in the environment is defined by how quickly it breaks down (degradation) and how little it moves in the soil.
| Property | Findings for this compound | Experimental Context |
|---|---|---|
| Soil Degradation Half-life (T₁/₂) | Varies by soil: 1.41 to 7.75 days [1]. | Laboratory study on five different Chinese soils; degradation fastest in LF fluvo-aquic soil and slowest in BS ginseng soil [1]. |
| Soil Adsorption | 46.98% to 57.76% adsorption rate; best fit by Freundlich and Elovich models [1]. | Batch equilibrium method; adsorption increased with higher Ca²⁺ concentration [1]. |
| Soil Mobility | Low to very low mobility; Rf values: 0.076–0.123 (thin-layer chromatography); detected only in top 0-5 cm soil layer (column leaching) [1]. | Soil thin-layer chromatography and soil column leaching experiments [1]. |
| Photodegradation in Water (Half-life) | 22.85 hours (under sunlight) [2]. | Laboratory simulation using a 20 W low-pressure mercury lamp; identified five major photoproducts [2]. |
| Residues in Vegetables | No residues detected in carrot, lettuce, cauliflower, or onion [3]. | Field trials in the Czech Republic; samples analyzed by LC-MS/MS [3]. |
The table below compares the degradation and residue profiles of this compound with other ACCase-inhibiting herbicides in vegetable crops.
| Herbicide | Chemical Group | Residue Findings in Vegetables | Implication |
|---|---|---|---|
| This compound | Aryloxyphenoxy-propionate (FOP) | No residues detected in any tested vegetables (carrot, onion, lettuce, cauliflower) [3]. | Suitable for low-residue and baby food production [3]. |
| Cycloxydim | Cyclohexanedione (DIM) | No residues detected in any tested vegetables [3]. | Suitable for low-residue and baby food production [3]. |
| Quizalofop-p | Aryloxyphenoxy-propionate (FOP) | Detected in lettuce and cauliflower; not suitable for baby food. Residues in carrot and onion were low [3]. | Use is crop-dependent; not for short-season vegetables [3]. |
| Fluazifop-p | Aryloxyphenoxy-propionate (FOP) | High initial residues (e.g., 2796 µg kg⁻¹ in cauliflower); slow degradation [3]. | Not suitable for baby food; high residue risk in vegetables [3]. |
| Haloxyfop-p | Aryloxyphenoxy-propionate (FOP) | Degradation dynamics slower than quizalofop but faster than fluazifop [3]. | Requires careful pre-harvest interval management [3]. |
To assess the validity of the data, here is a summary of the key methodologies used in the cited studies.
The following diagram illustrates the relationship between different ACCase-inhibitor herbicides, their degradation, and the emergence of resistance, which is a key consideration for their long-term usability.
Diagram 1: Relationships among ACCase-inhibiting herbicides, showing this compound as a metabolite of quizalofop and its position within the cross-resistance landscape [4] [5].
The table below summarizes the core characteristics of LC-MS and GC-MS, highlighting key differences that influence method selection.
| Feature | GC-MS / GC-MS-MS [1] [2] [3] | LC-MS / LC-MS-MS [4] [1] [2] |
|---|---|---|
| Mobile Phase | Gas (e.g., Helium) [2] [3] | Liquid (Solvents/Buffers) [2] [3] |
| Separation Principle | Volatility and Thermostability [3] | Polarity, Affinity, Size [4] |
| Sample Requirements | Must be volatile and thermally stable [3] | No volatility requirement; suitable for thermally labile, polar, or large molecules [4] |
| Ionization Source | Electron Ionization (EI), Chemical Ionization (CI) [1] | Electrospray Ionization (ESI) [4] [1] |
| Common Applications | Volatile compounds, fuels, essential oils, forensic substance ID [2] [3] | Pharmaceuticals, proteins, peptides, agrochemicals, biotech [4] [2] |
| Operational Cost | Generally more affordable; easier operation and maintenance [3] | Higher cost; requires more specialized training and maintenance [3] |
| Key Advantage | Excellent for separating volatile compounds; highly reproducible spectra [3] | Broad applicability to a wide range of compounds, including non-volatile and large molecules [4] [2] |
The following are generalized experimental conditions derived from recent studies. You can adapt these protocols as a starting point for developing a method for propaquizafop.
1. Protocol for HPLC-TOF-MS Analysis of PPCPs in Water This method, used for analyzing pharmaceuticals and personal care products, is highly relevant for polar compounds like this compound [4].
2. Protocol for GC-MS Analysis of PPCPs in Water This method is suitable for more volatile or derivatized analytes [4].
While direct data for this compound is unavailable, broader trends and performance comparisons can inform your decision:
The diagram below illustrates the core operational workflows for both techniques, highlighting the critical difference in sample requirements.
Given that This compound is a non-volatile, relatively large organic molecule, the general principles from the search results strongly suggest that LC-MS is the more suitable and commonly adopted technique for its analysis.
A 2025 study confirmed that this compound is a highly effective solution for controlling Eleusine indica that has developed resistance to other major herbicides [1].
The table below summarizes the resistance levels of the E. indica populations to different herbicides:
| Herbicide | Mode of Action Group | Resistance Status of E. indica | Resistance Ratio (RR) [1] |
|---|---|---|---|
| This compound | ACCase Inhibitor (Group 1) | Susceptible | < 2.0 |
| Glyphosate | EPSPS Inhibitor (Group 9) | Resistant | 2.58 - 4.36 |
| Paraquat | Photosystem I Inhibitor (Group 22) | Resistant | 2.30 - 3.37 |
This demonstrates that This compound effectively controlled the E. indica biotypes that were resistant to both glyphosate and paraquat [1].
This compound belongs to the Aryloxyphenoxypropionate (FOPs) family within the Herbicide Resistance Action Committee (HRAC) Group 1, which inhibits the ACCase enzyme in grasses [2] [1]. This context is important for understanding its use and potential resistance issues.
The following diagram illustrates the experimental workflow from the 2025 study and the logical relationship of this compound's efficacy:
The search results indicate that this compound is an herbicide used for grass weed control in broadleaf crops. Here is the key context found:
| Context | Key Findings | Relevant Citations |
|---|---|---|
| Regulatory Status | Reviewed by EFSA; maximum residue levels (MRLs) assessed for consumer safety; data gaps identified for analytical methods in plant and animal commodities. [1] [2] | [1] [2] |
| Agricultural Use | Effective in controlling Eleusine indica (goosegrass) resistant to glyphosate and paraquat in oil palm plantations. [3] | [3] |
| Mode of Action | A selective herbicide that inhibits acetyl-CoA carboxylase (ACCase) in grass weeds; absorbed by leaves and translocated within the plant. [4] | [4] |
Since a standard method is not published, you would need to develop and validate one. Here is a potential workflow based on general analytical chemistry principles for airborne pesticides, which you can adapt for this compound.
The following diagram illustrates the key stages of this method development process:
| Validation Parameter | Description & Target |
|---|---|
| Recovery Efficiency | Percentage of analyte recovered from the sampling medium. Demonstrates extraction efficiency; aim for consistent, high recovery (e.g., 70-120%). |
| Limit of Detection (LOD) / Quantification (LOQ) | The lowest concentration that can be reliably detected/measured. Must be low enough to monitor at relevant exposure levels. |
| Precision | Repeatability (same day) and reproducibility (different days) of results. Measured by relative standard deviation (RSD); lower RSD indicates higher precision. |
| Storage Stability | Analyte stability on the sampling medium before analysis. Ensures results are not biased by analyte degradation during storage. |
To find more specific information, I suggest you:
The hepatocarcinogenic Mode of Action (MOA) of propaquizafop in rodents and its relevance to humans has been formally evaluated using the IPCS MOA/Human Relevance Framework (MOA/HRF). The consensus from these investigations is that the liver tumors observed in rodents are not considered a relevant health risk to humans [1] [2].
The table below summarizes the key events in the established rodent MOA and the evidence for their human relevance:
| Key Event in Rodent MOA | Description & Evidence | Human Relevance Conclusion |
|---|---|---|
| 1. Ligand Activation of PPARα | This compound acts as a ligand, activating the PPARα receptor in rodent liver [2]. | Biologically plausible in humans, but the human PPARα receptor is expressed at much lower levels than in rodents [2]. |
| 2. Altered Gene Expression | Activation leads to induction of target genes (e.g., CYP4A, Acyl-CoA oxidase) [1] [2]. | Plausible, but the response in human hepatocytes is negligible compared to rodents [2]. |
| 3. Altered Cell Growth | Leads to hepatocellular hypertrophy, liver enlargement, and increased cell proliferation (BrdU labeling) [1] [2]. | Considered a rodent-specific key event due to quantitative differences in PPARα-mediated responses [1] [2]. |
| 4. Hepatocarcinogenesis | Long-term exposure leads to liver tumors in mice and rats [2]. | Not relevant to humans based on weak or absent key events in human models [1] [2]. |
The key investigation into the PPARα-dependency of this compound's effects used a well-defined genetic model. The methodology below outlines the core experimental design [2].
The experimental workflow of this investigation can be summarized as follows:
The experimental data from the investigation clearly demonstrates the PPARα-dependency of this compound's effects. The table below synthesizes key quantitative findings from the search results:
| Study Focus | Test Organism / System | Key Comparative Metrics | Outcome & Supporting Data |
|---|
| Human Relevance of Hepatocarcinogenicity [1] [2] | WT vs. PPARα-KO Rats | Liver Weight Increase: Marked in WT rats; mild only at high dose in KO rats. Cell Proliferation (BrdU): Significant increase in WT; no change in KO rats. CYP4A & ACOX Activity: Induced in WT; no change in KO rats. | Conclusion: All key events are PPARα-dependent. The PPARα-mediated rodent MOA is not relevant to humans. | | Herbicide Efficacy vs. Resistant Weeds [3] [4] | Eleusine indica (Grass Weed) | Resistance Index (RI) to this compound: < 2.0. RI to Glyphosate/Paraquat: 2.30 - 4.36 in resistant biotypes. | Conclusion: Resistant weed biotypes remain susceptible to this compound, indicating no cross-resistance. | | Herbicide Resistance Development [5] | Avena fatua (Wild Oat) | GR₅₀ Resistance Factor (RF) for this compound: 16.6 to >59 in resistant populations. | Conclusion: Confirms the evolution of resistance to this compound in grass weeds, necessitating resistance management. |
The table below summarizes the key findings from experimental studies on this compound in different biological systems:
| Organism/System | Key Metabolites/Effects | Experimental Findings | Quantitative Data |
|---|
| Rats (in vivo) [1] | Activation of PPARα receptor Altered gene expression Hepatocellular hypertrophy Altered apoptosis & cell proliferation | Dose-dependent activation of PPARα-mediated key events leading to hepatocarcinogenesis. Effects observed in wild-type but not in PPARα knockout rats. | Tumorigenic dose: 1500 ppm in diet (~109 mg/kg bw/day) [1]. | | Human Hepatocytes (in vitro) [1] | No significant CYP4A induction | Primary human hepatocytes showed minimal response compared to rodent cells, indicating species-specific effect. | N/A | | Aqueous Solution (Photolysis) [2] | Five photoproducts (via rearrangement, cracking, dechlorination, redox reactions) | Identification of transformation products under UV light (253.7 nm). Factors like pH, NO₃⁻, and metal ions (Fe³⁺, Cu²⁺) influence degradation rate. | Half-life under UV: 22.85 hours (in sunlight) [2]. |
For researchers looking to replicate or understand the methodology behind these findings, here are the detailed experimental protocols.
This study aimed to demonstrate the dependency on PPARα for triggering key events in the hepatocarcinogenic mode of action.
This study investigated the photolysis kinetics and identified transformation products of this compound in an aqueous environment.
The following diagrams, created using Graphviz, illustrate the key metabolic and experimental pathways described in the studies.
The available data is compelling but incomplete. A truly comprehensive comparative guide would require further research into the specific chemical structures of mammalian metabolites (beyond the initial molecular event) and a toxicological assessment of the photodegradation products identified in water studies.
Irritant;Environmental Hazard